Thalidomide-Piperazine-PEG3-COOH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O9/c31-22-4-3-21(24(34)27-22)30-25(35)19-2-1-18(17-20(19)26(30)36)29-8-6-28(7-9-29)10-12-38-14-16-39-15-13-37-11-5-23(32)33/h1-2,17,21H,3-16H2,(H,32,33)(H,27,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWKQFKAFTXKFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O9 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Thalidomide-Piperazine-PEG3-COOH in PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical role in dictating efficacy and pharmacokinetic properties. This technical guide provides a comprehensive overview of Thalidomide-Piperazine-PEG3-COOH, a commercially available E3 ligase ligand-linker conjugate designed for the streamlined synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. This document details its chemical properties, the specific roles of its constituent parts, generalized experimental protocols for its application in PROTAC synthesis and evaluation, and key data presentation formats.
Introduction to this compound
This compound is a pre-fabricated chemical entity that serves as a foundational building block in the modular synthesis of PROTACs. It is composed of three key functional moieties:
-
Thalidomide (B1683933): A well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
-
Piperazine-PEG3 Linker: A hybrid linker designed to optimize the physicochemical and pharmacological properties of the final PROTAC molecule.
-
Terminal Carboxylic Acid: A reactive functional group that enables covalent conjugation to a ligand targeting a protein of interest (POI).
By providing the CRBN-recruiting element and a versatile linker in a single molecule, this compound accelerates the development of novel protein degraders.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this linker is essential for its effective use in PROTAC synthesis and for predicting the properties of the final conjugate.
| Property | Value |
| IUPAC Name | 3-{2-[2-(2-{4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl]piperazin-1-yl}ethoxy)ethoxy]ethoxy}propanoic acid |
| Molecular Formula | C₂₆H₃₄N₄O₉ |
| Molecular Weight | 546.57 g/mol |
| CAS Number | 2797619-63-5 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C in a dry, dark environment. |
Role of Individual Components in PROTACs
The efficacy of a PROTAC derived from this building block is a direct result of the synergistic functions of its three main components.
Thalidomide: The Cereblon (CRBN) E3 Ligase Ligand
Thalidomide and its analogs (immunomodulatory drugs or IMiDs) are potent binders of Cereblon, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN).[1] In the context of a PROTAC, the thalidomide moiety hijacks the CRL4^CRBN complex, bringing it into proximity with the target protein bound by the other end of the PROTAC. This proximity-induced event facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
The Piperazine-PEG3 Linker: A Hybrid Approach to PROTAC Optimization
The linker is a critical determinant of a PROTAC's biological activity. The piperazine-PEG3 combination in this molecule is designed to confer several advantageous properties.
-
Polyethylene Glycol (PEG): PEG linkers are widely used in PROTAC design to enhance hydrophilicity.[2] This increased water solubility can improve the overall pharmacokinetic profile of the PROTAC and prevent aggregation. The PEG3 unit in this linker provides a flexible chain of atoms, which is often necessary to achieve a productive ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
-
Piperazine (B1678402): The piperazine ring introduces a degree of rigidity into the linker.[2] This semi-rigid structure can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty of binding. Furthermore, the basic nature of the piperazine moiety can improve solubility through protonation at physiological pH.[3]
Terminal Carboxylic Acid: The Conjugation Handle
The terminal carboxylic acid is a versatile chemical handle for the covalent attachment of a ligand for a protein of interest. This is typically achieved through the formation of a stable amide bond with a primary or secondary amine on the target protein ligand. This reaction is robust and can be facilitated by a variety of common peptide coupling reagents.
Visualization of Signaling Pathways and Workflows
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC synthesized from this compound.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Synthetic Workflow
The general workflow for synthesizing a PROTAC using this compound is depicted below.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a PROTAC using this compound. Note: These protocols are intended as a starting point and will likely require optimization for specific target ligands and cell lines.
Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes the formation of an amide bond between the carboxylic acid of this compound and an amine-containing POI ligand.
Materials:
-
This compound
-
Amine-containing POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or similar coupling agent (e.g., EDC/HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
In a clean, dry vial, dissolve the amine-containing POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add this compound (1.1 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Protocol for Western Blotting to Quantify Protein Degradation
This protocol is a standard method to measure the reduction in the levels of the target protein following treatment with the synthesized PROTAC.[4][5]
Materials:
-
Cultured cells expressing the protein of interest
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer, scrape, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
Protocol for Cell Viability Assay
This protocol assesses the cytotoxicity of the PROTAC molecule.
Materials:
-
Cultured cells
-
Synthesized PROTAC
-
Cell culture medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT/MTS assay reagents
Procedure (using CellTiter-Glo®):
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.[6][7]
-
Measurement: Mix the contents and incubate at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the PROTAC concentration to determine the IC₅₀ value.
Quantitative Data Presentation
Table 1: In Vitro Degradation Performance
| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time (h) |
| Example | BRD4 | HeLa | 15 | >95 | 24 |
DC₅₀: Concentration of the PROTAC that results in 50% degradation of the target protein. Dₘₐₓ: Maximum percentage of target protein degradation achieved.
Table 2: Cytotoxicity Profile
| PROTAC ID | Cell Line | IC₅₀ (µM) | Time (h) |
| Example | HeLa | >10 | 72 |
IC₅₀: Concentration of the PROTAC that results in 50% inhibition of cell viability.
Conclusion
This compound is a valuable and versatile tool for the rapid synthesis of CRBN-recruiting PROTACs. Its modular design, incorporating a potent E3 ligase ligand with a linker optimized for solubility and conformational rigidity, provides a strong foundation for developing novel protein degraders. The generalized protocols provided herein offer a roadmap for the synthesis, characterization, and biological evaluation of PROTACs derived from this building block. Researchers should note that while this guide provides a comprehensive framework, the performance of any resulting PROTAC will be highly dependent on the specific protein of interest and its ligand, necessitating empirical optimization for each new construct.
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
An In-depth Technical Guide to the Mechanism of Action of Thalidomide-Piperazine-PEG3-COOH-based PROTACs in Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action for Proteolysis Targeting Chimeras (PROTACs) synthesized using the E3 ligase ligand-linker conjugate, Thalidomide-Piperazine-PEG3-COOH. This building block serves as a crucial component for inducing the degradation of specific proteins of interest (POIs) by hijacking the ubiquitin-proteasome system. This document will detail the core mechanism, present representative quantitative data for a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4), provide detailed experimental protocols for key validation assays, and visualize the critical pathways and workflows.
Introduction: The Role of this compound in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the forefront of this technology are PROTACs, heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.
This compound is a key synthetic intermediate used in the construction of PROTACs. It is an E3 ligase ligand-linker conjugate that incorporates a thalidomide (B1683933) moiety, which specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4] The molecule also features a three-unit polyethylene (B3416737) glycol (PEG3) linker terminating in a carboxylic acid (COOH) group. This terminal group provides a reactive handle for covalent conjugation to a ligand specific for a protein of interest, thereby creating a complete and functional PROTAC. The PEG linker itself offers desirable properties such as enhanced solubility and conformational flexibility, which are critical for the formation of a stable and efficient ternary complex.[5]
For the purpose of this guide, we will consider a hypothetical PROTAC, hereafter referred to as BRD4-Degrader-1 , synthesized by conjugating a known BRD4 ligand to this compound.
Core Mechanism of Action
The PROTAC-mediated degradation of a target protein is a multi-step intracellular process. The mechanism of action for BRD4-Degrader-1 is illustrated below:
-
Cellular Entry and Binary Complex Formation: BRD4-Degrader-1, being a small molecule, must first permeate the cell membrane. Once inside the cell, it can independently bind to either the BRD4 protein or the CRBN E3 ligase, forming binary complexes (BRD4::BRD4-Degrader-1 or BRD4-Degrader-1::CRBN).
-
Ternary Complex Formation: The crucial step in the mechanism is the formation of a ternary complex, where BRD4-Degrader-1 acts as a molecular bridge to bring BRD4 and CRBN into close proximity (BRD4::BRD4-Degrader-1::CRBN).[6] The stability and conformation of this ternary complex are critical determinants of the degradation efficiency.
-
Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase (CRBN) facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the BRD4 protein. This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.[5][7]
-
Proteasomal Degradation: The polyubiquitinated BRD4 is now recognized as a substrate for degradation by the 26S proteasome.[5] The proteasome unfolds and proteolytically degrades the BRD4 protein into small peptides. The BRD4-Degrader-1 and the CRBN E3 ligase are not consumed in this process and can participate in further rounds of degradation, acting catalytically.
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. allgenbio.com [allgenbio.com]
- 5. benchchem.com [benchchem.com]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
The PEG3 Linker: A Linchpin in PROTAC Design for Enhanced Solubility and Efficacy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker tethering the two. The linker is far from a passive spacer; it is a critical determinant of a PROTAC's physicochemical properties and biological activity, profoundly influencing its solubility, permeability, and ability to form a productive ternary complex.
Among the various linker archetypes, those incorporating polyethylene (B3416737) glycol (PEG) units have become a cornerstone of modern PROTAC design. This guide provides a detailed examination of the function of the short PEG3 linker, a frequently employed motif, in balancing the complex interplay between aqueous solubility, cell permeability, and degradation efficacy.
The Physicochemical Challenge of PROTACs
PROTACs, by their very nature as large, complex molecules designed to bridge two proteins, often possess high molecular weights and significant lipophilicity. This frequently places them in the "beyond Rule of 5" (bRo5) chemical space, leading to formidable challenges in achieving desirable drug-like properties. Poor aqueous solubility is a primary hurdle, complicating formulation, limiting bioavailability, and producing unreliable results in vitro.[1]
PEG Linkers as a Hydrophilic Solution
The incorporation of PEG chains is a well-established strategy to counteract the inherent hydrophobicity of many PROTAC scaffolds.[2] The repeating ethylene (B1197577) glycol units offer several key advantages:
-
Enhanced Hydrophilicity: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving interactions with aqueous environments and thereby increasing solubility.[2]
-
Modulation of Physicochemical Properties: The use of PEG motifs allows for the fine-tuning of critical parameters like the topological polar surface area (TPSA), which is a key determinant of a molecule's drug-like characteristics.[2]
-
Conformational Flexibility: The flexible nature of PEG linkers allows the PROTAC molecule to adopt various conformations, which can be crucial for achieving the optimal geometry required for stable and productive ternary complex formation (POI-PROTAC-E3 Ligase).[2]
The PEG3 linker, consisting of three ethylene glycol units, often represents a strategic balance, providing a significant boost in hydrophilicity without introducing excessive flexibility or molecular weight that could negatively impact cell permeability or lead to entropic penalties in ternary complex formation.[2]
The Function of the PEG3 Linker in PROTAC Performance
The selection of linker length and composition is a critical optimization step in any PROTAC development campaign. A well-designed linker must facilitate the formation of a stable ternary complex while ensuring the overall molecule retains favorable physicochemical properties.
Impact on Solubility
The primary and most well-documented function of a PEG3 linker is to enhance the aqueous solubility of the PROTAC molecule. By increasing the hydrophilicity of the linker region, the overall solubility of the often-lipophilic PROTAC is improved. This is critical for preventing compound precipitation in aqueous assay buffers and for improving the potential for oral absorption.
Table 1: Illustrative Comparison of Linker Impact on Physicochemical Properties and Solubility
| PROTAC System (Illustrative) | Linker Type | cLogP (Calculated) | TPSA (Ų) | Aqueous Solubility (µM) |
| BRD4-VHL | 8-atom Alkyl | 7.6 | 180 | < 1 |
| BRD4-VHL | PEG3 (9 atoms) | 6.5 | 208 | 15 |
| BRD4-VHL | PEG6 (18 atoms) | 5.8 | 265 | > 50 |
| Note: This table represents a hypothetical but illustrative dataset compiled from general findings in the literature to demonstrate trends. Actual values are system-dependent. |
Impact on Cell Permeability
The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[2] PEG linkers are more likely than their rigid alkyl counterparts to adopt folded conformations.[2] This "molecular chameleon" effect can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[2] However, excessive PEGylation can lead to a decrease in cellular uptake. The PEG3 linker often provides a favorable balance, enhancing solubility without drastically compromising permeability.
Table 2: Illustrative Comparison of Linker Impact on Permeability and Degradation
| PROTAC System (Illustrative) | Linker Type | Cell Permeability (Papp, 10⁻⁶ cm/s) | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4-VHL | 8-atom Alkyl | 1.5 | 35 | >90 |
| BRD4-VHL | PEG3 (9 atoms) | 1.1 | 15 | >95 |
| BRD4-VHL | PEG6 (18 atoms) | 0.6 | 40 | >95 |
| Note: This table represents a hypothetical but illustrative dataset compiled from general findings in the literature to demonstrate trends. DC₅₀ and Dₘₐₓ values are cell-line dependent. |
Impact on Degradation Efficacy
The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein. The linker's length and flexibility are paramount for the formation of a stable and productive ternary complex, which is a prerequisite for ubiquitination and degradation.[3] A well-known example is the BRD4 degrader MZ1, which utilizes a PEG3 linker to connect a JQ1 derivative to a VHL E3 ligase ligand. The structure of this ternary complex revealed that the linker folds to allow for specific, cooperative intermolecular interactions that drive the selective and potent degradation of BRD4.[2]
Key Signaling Pathways and Experimental Workflows
Experimental Protocols
Accurate assessment of PROTAC function requires robust and reproducible experimental methods. Below are detailed protocols for key assays.
Protocol 1: Kinetic Aqueous Solubility Assay
This protocol determines the kinetic solubility of a PROTAC in an aqueous buffer, simulating conditions in biological assays.
Materials:
-
Test PROTAC compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (polypropylene for compound storage, clear for analysis)
-
Plate shaker
-
Centrifuge or filter plates (e.g., Millipore MultiScreen)
-
HPLC-UV or LC-MS/MS system for quantification
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the PROTAC (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: Add the DMSO stock solution to wells of a 96-well plate containing PBS (pH 7.4) to achieve a range of final concentrations. The final DMSO concentration should be kept constant and low (e.g., 1-2%).
-
Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) for 2 hours with continuous shaking. This allows the solution to reach equilibrium.
-
Separation of Undissolved Compound: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet any precipitated compound. Alternatively, filter the solutions using a 96-well filter plate.
-
Quantification: Carefully transfer the supernatant or filtrate to a new analysis plate. Analyze the concentration of the dissolved PROTAC in the clear solution by a suitable analytical method, such as HPLC-UV or LC-MS/MS, using a standard curve prepared from the DMSO stock.
-
Calculation: The highest measured concentration at which no precipitation is observed represents the kinetic solubility of the compound under the tested conditions.
Protocol 2: Caco-2 Permeability Assay
This assay assesses the ability of a PROTAC to cross a monolayer of human intestinal Caco-2 cells, predicting in vivo intestinal absorption and identifying potential efflux transporter substrates.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
Test PROTAC compound
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Dosing Solution Preparation: Prepare a dosing solution of the PROTAC in transport buffer at a specified concentration (e.g., 10 µM).
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Remove the culture medium from the apical (A) and basolateral (B) chambers.
-
Add the PROTAC dosing solution to the apical (A) side.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).
-
At the end of the incubation, take samples from both the apical and basolateral compartments for LC-MS/MS analysis.
-
-
Permeability Measurement (Basolateral to Apical - B to A for Efflux):
-
Perform the same procedure but add the PROTAC dosing solution to the basolateral (B) side and sample from the apical (A) side.
-
-
Data Analysis:
-
Quantify the PROTAC concentration in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the PROTAC is a substrate of active efflux transporters.
-
Protocol 3: Western Blot for PROTAC-Induced Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Materials:
-
Relevant cell line (e.g., MV4-11 for BRD4)
-
PROTAC compound and vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle-only control for a predetermined time (e.g., 16-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC₅₀ and Dₘₐₓ values.
Conclusion
The linker is a pivotal component in PROTAC design, directly governing the molecule's potential as a therapeutic agent. The PEG3 linker has emerged as a valuable and frequently used motif, offering a powerful means to enhance the aqueous solubility of large, hydrophobic PROTAC molecules. This improvement in a fundamental physicochemical property can facilitate reliable in vitro screening and improve pharmacokinetic profiles. While the optimal linker is always dependent on the specific POI and E3 ligase pair, the PEG3 unit provides a robust starting point for balancing the often-competing requirements of solubility, permeability, and potent degradation, thereby accelerating the development of next-generation protein degraders.
References
The Molecular Glue: A Technical Guide to Thalidomide's Engagement with the Cereblon E3 Ligase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933), a molecule with a complex and dual-faceted history, has re-emerged as a cornerstone of therapeutic innovation, largely due to the elucidation of its mechanism of action. Initially marked by its tragic teratogenic effects, thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), are now pivotal in the treatment of various hematological malignancies, including multiple myeloma.[1][2] The discovery of Cereblon (CRBN) as the primary target of thalidomide has revolutionized our understanding, revealing a novel pharmacological paradigm: the induced degradation of specific proteins.[3][4]
This technical guide provides an in-depth exploration of the role of thalidomide as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. It details the molecular interactions, the subsequent recruitment and degradation of "neosubstrates," and the experimental methodologies used to characterize this process. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of targeted protein degradation.
The CRL4^CRBN^ E3 Ubiquitin Ligase Complex and the Role of Thalidomide
Cereblon is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[3][5] This multi-protein machine plays a crucial role in cellular homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the 26S proteasome. The core components of this complex are Cullin 4 (CUL4A or CUL4B), Ring-Box Protein 1 (RBX1), DNA Damage-Binding Protein 1 (DDB1), and the substrate receptor, CRBN.[3][6]
Thalidomide and its derivatives function as "molecular glues."[7] They do not inhibit the enzymatic activity of the E3 ligase in a traditional sense. Instead, they bind to a specific pocket on CRBN, creating a new or enhanced binding surface.[8] This altered surface enables the recruitment of proteins that are not the natural substrates of CRBN, termed "neosubstrates."[9][10] The binding of thalidomide to CRBN is primarily mediated by its glutarimide (B196013) moiety, which docks into a hydrophobic tri-tryptophan pocket of the CRBN thalidomide-binding domain (TBD).[3][11]
Figure 1: Thalidomide-induced neosubstrate degradation pathway.
Upon recruitment to the thalidomide-bound CRBN, the neosubstrate is brought into close proximity to the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the neosubstrate. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.[6]
Key Neosubstrates of Thalidomide and its Analogs
The therapeutic effects of thalidomide and its analogs are largely attributed to the degradation of specific zinc finger transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3).[12][13][14] These proteins are critical for the survival of multiple myeloma cells.[12][13] The degradation of IKZF1 and IKZF3 leads to downstream effects, including the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, and the induction of interleukin-2 (B1167480) (IL-2) production in T-cells.[15]
Other identified neosubstrates for thalidomide and its more potent analogs, lenalidomide (B1683929) and pomalidomide, include casein kinase 1 alpha (CK1α) and G1 to S phase transition 1 (GSPT1).[9][16] The differential degradation of these neosubstrates by various IMiDs contributes to their distinct clinical profiles and therapeutic indications.[17] For instance, the degradation of CK1α is particularly relevant to the efficacy of lenalidomide in myelodysplastic syndromes with a 5q deletion.[9] The teratogenic effects of thalidomide have been linked to the degradation of SALL4, a crucial transcription factor in embryonic development.[7][9]
Quantitative Data Presentation
The binding affinity of thalidomide and its derivatives to CRBN, and the efficiency of subsequent neosubstrate degradation, are critical parameters for their pharmacological activity. These have been quantified using various biophysical and cellular assays.
Table 1: Binding Affinities of Thalidomide and Analogs to Cereblon (CRBN)
| Compound | Dissociation Constant (Kd) | Assay Method | Reference(s) |
| Thalidomide | ~250 nM | Not Specified | [9][11] |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | [11] |
| Lenalidomide | ~178 nM | Not Specified | [9][11] |
| Lenalidomide | 19 µM (for CRBN-TBD) | Isothermal Titration Calorimetry (ITC) | [12] |
| Lenalidomide | 0.6 µM (for CRBN:DDB1) | Isothermal Titration Calorimetry (ITC) | [12] |
| Pomalidomide | ~157 nM | Not Specified | [9][11] |
| Pomalidomide | 12.5 µM (for CRBN-TBD) | Isothermal Titration Calorimetry (ITC) | [17] |
| Pomalidomide | 2.1 µM (Ki) | FRET-based competition assay | [17] |
Note: Binding affinities can vary depending on the specific protein construct (e.g., CRBN thalidomide-binding domain (TBD) vs. full-length CRBN-DDB1 complex) and the experimental conditions.
Table 2: Degradation Potency and Efficacy of Thalidomide Analogs
| Compound | Target Protein | Cell Line | DC50 | Dmax (%) | Reference(s) |
| Pomalidomide | IKZF3 | Mino | 44 nM | Not Reported | [1] |
| Pomalidomide | IKZF1 | Mino | 802 nM | Not Reported | [1] |
| Pomalidomide | IKZF1-HiBiT | Not Specified | 0.375 µM | Not Reported | [18] |
DC50: The concentration of the compound that induces 50% degradation of the target protein. Dmax: The maximal level of protein degradation achieved.[19]
Experimental Protocols
A variety of experimental techniques are employed to characterize the interaction between thalidomide, CRBN, and neosubstrates, and to quantify the resulting protein degradation.
In Vitro Ubiquitination Assay
Objective: To demonstrate that a thalidomide-based molecule can induce the ubiquitination of a neosubstrate in a reconstituted system.
Principle: This assay combines purified components of the ubiquitination cascade (E1, E2, E3 ligase complex) with the neosubstrate, ubiquitin, and the thalidomide analog. The ubiquitination of the neosubstrate is then detected, typically by Western blotting.
Figure 2: Workflow for an in vitro ubiquitination assay.
Detailed Methodology:
-
Reagent Preparation:
-
Purify recombinant E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UBE2D3), and the CRL4^CRBN^ complex.
-
Purify the recombinant neosubstrate protein (e.g., IKZF1).
-
Prepare a stock solution of the thalidomide analog in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
-
Reaction Setup (on ice):
-
In a microcentrifuge tube, combine the following components to the desired final concentrations (e.g., for a 25 µL reaction):
-
E1 enzyme: 50-100 nM
-
E2 enzyme: 200-500 nM
-
CRL4^CRBN^ complex: 50-100 nM
-
Ubiquitin: 5-10 µM
-
Neosubstrate: 200-500 nM
-
Thalidomide analog (or DMSO vehicle control): desired concentration range
-
ATP: 2-5 mM
-
Reaction buffer to final volume.
-
-
-
Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using a primary antibody specific for the neosubstrate.
-
A ladder of higher molecular weight bands corresponding to polyubiquitinated neosubstrate should be visible in the presence of the thalidomide analog.
-
Cellular Degradation Assay (Western Blot)
Objective: To quantify the degradation of a target protein in cells upon treatment with a thalidomide analog.
Principle: Cells are treated with the compound, and the level of the target protein is measured at different concentrations and time points using Western blotting.
Figure 3: Workflow for a cellular degradation assay.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MM.1S multiple myeloma cells) at an appropriate density.
-
Treat the cells with a range of concentrations of the thalidomide analog. Include a vehicle control (e.g., DMSO).
-
Incubate for a desired time course (e.g., 4, 8, 16, 24 hours).
-
-
Sample Preparation:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with a primary antibody against the target protein (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the compound concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Proteasome-Dependence Assay
Objective: To confirm that the observed protein degradation is mediated by the proteasome.
Principle: Cells are pre-treated with a proteasome inhibitor before the addition of the thalidomide analog. If the degradation is proteasome-dependent, the inhibitor will "rescue" the protein from degradation.
Detailed Methodology:
-
Co-treatment:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 20 nM bortezomib) for 1-2 hours.
-
Add the thalidomide analog to the pre-treated cells and incubate for the desired duration.
-
-
Analysis:
-
Perform a Western blot for the neosubstrate as described in the cellular degradation assay protocol.
-
A rescue of the neosubstrate levels in the presence of the proteasome inhibitor confirms proteasome-dependent degradation.
-
CRBN-Dependence Assay
Objective: To verify that the degradation is mediated by CRBN.
Principle: The degradation of the neosubstrate is compared in wild-type cells and cells where the CRBN gene has been knocked out (e.g., using CRISPR/Cas9).
Detailed Methodology:
-
Cell Lines:
-
Utilize both wild-type cells and CRBN knockout cells.
-
-
Treatment and Analysis:
-
Treat both cell lines with the thalidomide analog.
-
Perform a Western blot to assess the levels of the neosubstrate.
-
Degradation of the neosubstrate should be observed in wild-type cells but abrogated in the CRBN knockout cells.
-
Conclusion
The understanding of thalidomide's interaction with Cereblon has not only demystified its therapeutic and toxicological effects but has also ushered in a new era of drug discovery centered on targeted protein degradation. By acting as a molecular glue, thalidomide reprograms the CRL4^CRBN^ E3 ligase to degrade specific neosubstrates, offering a powerful strategy to target proteins previously considered "undruggable." The quantitative analysis of binding affinities and degradation efficiencies, coupled with robust experimental validation, is paramount for the development of novel, highly specific, and potent protein degraders. This technical guide provides a foundational framework for researchers to explore and contribute to this exciting and rapidly evolving field.
References
- 1. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Target Degradation [worldwide.promega.com]
- 16. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
- 18. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western blot protocol for low abundance proteins | Abcam [abcam.com]
The Strategic Integration of Piperazine Moieties in PROTAC Linker Structures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker, which connects the target-binding warhead and the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy and drug-like properties. This technical guide provides an in-depth exploration of the significance of incorporating the piperazine (B1678402) moiety into PROTAC linker structures. We will delve into the multifaceted roles of piperazine in modulating physicochemical properties, influencing structural rigidity, and ultimately impacting the overall performance of these bifunctional molecules. This guide will further present quantitative data, detailed experimental protocols, and visual representations of key concepts to equip researchers with the knowledge to strategically employ piperazine in the design of next-generation protein degraders.
Introduction: The Pivotal Role of the Linker in PROTAC Design
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The linker is not merely a spacer but an active component that influences the PROTAC's solubility, permeability, metabolic stability, and the geometry of the ternary complex. The choice of linker chemistry can profoundly impact a PROTAC's therapeutic potential.
The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms, has gained prominence as a privileged substructure in PROTAC linkers. Its unique combination of properties allows it to address several challenges associated with developing effective and bioavailable PROTACs.
Physicochemical Advantages of Incorporating Piperazine
The introduction of a piperazine ring into a PROTAC linker can significantly enhance its physicochemical properties, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enhanced Solubility: PROTACs are often large molecules that suffer from poor aqueous solubility. The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, increasing the molecule's polarity and thereby improving its solubility. This pH-dependent solubility can be particularly advantageous for oral bioavailability and for preventing aggregation in aqueous environments.
-
Modulated Permeability: While increased polarity can sometimes hinder passive diffusion across cell membranes, the strategic placement of a piperazine moiety can strike a balance between solubility and permeability. The ability of piperazine to exist in both protonated and neutral states allows it to adapt to different microenvironments, potentially facilitating membrane traversal. Some studies suggest that rigidifying a linker with heterocyclic scaffolds like piperazine can improve cell permeability.
-
Metabolic Stability: The piperazine ring is generally more resistant to metabolic degradation compared to linear alkyl chains. Incorporating this motif can protect the PROTAC from rapid clearance, leading to a longer half-life and sustained protein degradation. Linking a piperazine ring via an amide bond has been shown to prevent N-dealkylation reactions, further enhancing metabolic stability.
Structural and Conformational Impact of Piperazine
Beyond its influence on physicochemical properties, the piperazine moiety imparts critical structural features to the PROTAC linker.
-
Increased Rigidity and Pre-organization: Unlike flexible alkyl chains, the piperazine ring introduces a degree of rigidity into the linker. This conformational constraint can reduce the entropic penalty associated with the formation of the ternary complex, thereby promoting a more stable and productive arrangement between the target protein and the E3 ligase. This pre-organization can lead to enhanced degradation efficiency.
-
Vectorial Control: The defined geometry of the piperazine ring can act as a vectorial handle, influencing the exit vector of the warhead and the E3 ligase ligand. This structural control is crucial for achieving the optimal orientation required for efficient ubiquitin transfer within the ternary complex.
Quantitative Data: The Impact of Piperazine on Physicochemical Properties
A key aspect of understanding the role of piperazine is to quantify its effect on the physicochemical properties of PROTACs. The ionization constant (pKa) of the piperazine moiety is particularly important as it governs its protonation state at physiological pH.
Table 1: Experimentally Determined pKa Values of Piperazine-Containing PROTACs and Precursors
| Compound ID | Structure | pKa1 | pKa2 | Predominant Species at pH 7.4 | Reference |
| PROTAC-1 | (Structure with triazole adjacent to piperazine) | 4.48 | - | Neutral | |
| PROTAC-2 | (Structure with triazole adjacent to piperazine) | 4.91 | - | Neutral | |
| PROTAC-4 | (Structure with amide-linked piperazine) | 6.84 | - | Neutral/Protonated Mix | |
| PROTAC-5 | (Structure with amide-linked piperazine) | 6.88 | - | Neutral/Protonated Mix | |
| PROTAC-6 | (Structure with amide-linked piperazine) | 6.94 | - | Neutral/Protonated Mix | |
| PROTAC-8 | (Alkyl-piperazine-alkyl moiety) | 7.81 | 3.98 | Protonated | |
| PROTAC-9 | (Alkyl-piperazine-alkyl moiety) | 7.98 | 4.12 | Protonated | |
| 1-methylpiperazine | (Reference compound) | 9.07 | 4.88 | Protonated | |
| 1,4-dimethylpiperazine | (Reference compound) | 8.21 | 4.27 | Protonated | |
| 1-acetyl-4-methylpiperazine | (Reference compound) | 7.06 | - | Neutral/Protonated Mix |
Data extracted from Desantis et al., RSC Adv., 2022, 12, 21968-21977.
The data in Table 1 clearly demonstrates that the chemical environment surrounding the piperazine ring significantly influences its pKa values. For instance, the presence of an electron-withdrawing triazole ring lowers the pKa, rendering the piperazine less basic. Conversely, alkyl substitution on the nitrogen atoms maintains a higher pKa, favoring the protonated state at physiological pH. This tunable basicity allows for the fine-tuning of a PROTAC's physicochemical properties.
Experimental Protocols
To aid researchers in the evaluation of piperazine-containing PROTACs, this section outlines the methodologies for key experiments.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the extent of target protein degradation induced by a PROTAC.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a membrane. Block the membrane and incubate with primary antibodies overnight. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal and quantify band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a PROTAC across an artificial lipid membrane.
-
Materials:
-
PAMPA plates (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
PROTAC compound
-
Phosphate buffer saline (PBS) at different pH values
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Compound Addition: Add the PROTAC solution to the donor wells.
-
Incubation: Place the donor plate into the acceptor plate containing buffer and incubate for a defined period.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.
-
Ternary Complex Formation Assays
Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
-
Surface Plasmon Resonance (SPR):
-
Immobilize the target protein or E3 ligase onto the sensor chip.
-
Inject the PROTAC over the surface to measure the binary interaction.
-
Inject a mixture of the PROTAC and the third component (E3 ligase or target protein) to measure the formation of the ternary complex.
-
Analyze the sensorgrams to determine the kinetics (kon, koff) and affinity (KD) of the interactions.
-
-
NanoBRET™ Ternary Complex Assay (in-cell):
-
Co-transfect cells with expression vectors for a NanoLuc®-fused target protein and a HaloTag®-fused E3 ligase component.
-
Treat the cells with the PROTAC and the HaloTag® ligand.
-
Measure the bioluminescence resonance energy transfer (BRET) signal, which is generated when the NanoLuc® donor and the HaloTag® acceptor are brought into close proximity by the PROTAC-induced ternary complex formation.
-
Visualizing Key Concepts
Diagrams are essential for illustrating the complex mechanisms and workflows in PROTAC research.
Caption: Mechanism of action of a PROTAC with a piperazine-containing linker.
Caption: A typical experimental workflow for the evaluation of PROTACs.
Caption: Signaling pathway modulation by a PROTAC targeting a receptor tyrosine kinase.
Case Study: ARV-110 - A Clinically Investigated PROTAC with a Piperazine-Containing Linker
ARV-110 (bavdegalutamide) is a potent and orally bioavailable PROTAC that targets the androgen receptor (AR) for degradation and has been investigated in clinical trials for the treatment of prostate cancer. The linker of ARV-110 incorporates a rigid piperidine-piperazine scaffold. This design choice is believed to contribute to its favorable pharmacokinetic properties and potent in vivo activity. The inclusion of the piperazine moiety likely enhances the solubility and metabolic stability of ARV-110, facilitating its oral absorption and sustained exposure. This case study highlights the successful application of piperazine in the design of a clinically relevant PROTAC.
Conclusion
The piperazine moiety is a versatile and valuable building block in the design of PROTAC linkers. Its ability to enhance solubility, improve metabolic stability, and impart conformational rigidity makes it a powerful tool for optimizing the drug-like properties and efficacy of protein degraders. The tunable basicity of the piperazine ring allows for fine-tuning of physicochemical properties, enabling a more rational approach to PROTAC design. As the field of targeted protein degradation continues to evolve, the strategic incorporation of functional moieties like piperazine will be paramount in the development of the next generation of PROTAC therapeutics. This guide provides a foundational understanding for researchers to leverage the unique advantages of piperazine in their drug discovery efforts.
Basic principles of ternary complex formation with thalidomide-based PROTACs.
An In-depth Technical Guide to the Core Principles of Ternary Complex Formation with Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, revolutionizing the landscape of drug discovery.[1] These heterobifunctional molecules offer a novel strategy to combat diseases by co-opting the cell's intrinsic protein degradation machinery to eliminate specific proteins of interest (POIs).[2][3] At the heart of this technology lies the formation of a crucial ternary complex, an intricate dance between the PROTAC molecule, the target protein, and an E3 ubiquitin ligase. This guide delves into the fundamental principles governing the formation of ternary complexes, with a specific focus on PROTACs that leverage thalidomide (B1683933) and its derivatives to recruit the Cereblon (CRBN) E3 ligase.
The story of thalidomide is a remarkable journey from tragedy to therapeutic triumph. Initially developed as a sedative in the 1950s, its severe teratogenic effects led to its withdrawal.[2] Decades later, it was discovered that thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, function as "molecular glues."[2][3] They achieve this by binding to Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex, and inducing the recruitment of neo-substrates for ubiquitination and subsequent proteasomal degradation.[2][4][5] This pivotal discovery laid the conceptual groundwork for the development of thalidomide-based PROTACs, which have become a cornerstone of the field due to their favorable drug-like properties.[2]
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The efficacy of a thalidomide-based PROTAC hinges on its ability to successfully orchestrate a series of molecular events culminating in the degradation of the target protein. This process is initiated by the formation of a stable ternary complex.[1]
A thalidomide-based PROTAC consists of three key components: a "warhead" that binds to the POI, a ligand that recruits the CRBN E3 ligase (typically a thalidomide derivative), and a flexible linker connecting the two.[2][6] By simultaneously engaging both the POI and CRBN, the PROTAC acts as a molecular bridge, bringing the target protein into close proximity with the E3 ligase machinery.[2][3] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.[2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles of degradation.[7]
Quantitative Analysis of Ternary Complex Formation
The stability and kinetics of the ternary complex are critical determinants of a PROTAC's degradation efficiency.[1] Several biophysical techniques are employed to quantify the binding affinities and kinetics of these interactions, providing crucial data for structure-activity relationship (SAR) studies and the rational design of more potent degraders.
| Parameter | Description | Typical Range | Significance |
| Binary Kd (PROTAC-POI) | Dissociation constant for the binding of the PROTAC to the Protein of Interest. | nM to µM | Represents the affinity of the warhead for the target protein. |
| Binary Kd (PROTAC-CRBN) | Dissociation constant for the binding of the PROTAC to the CRBN E3 ligase. | µM | Reflects the affinity of the E3 ligase-recruiting ligand. |
| Ternary Complex Kd | Dissociation constant for the formation of the POI-PROTAC-CRBN complex. | nM to µM | Indicates the overall stability of the ternary complex. |
| Cooperativity (α) | A measure of the influence of the binary interactions on the stability of the ternary complex. It is calculated as the ratio of the binary Kd to the ternary Kd.[8] | α > 1 (Positive) α = 1 (Non-cooperative) α < 1 (Negative) | Positive cooperativity signifies that the formation of one binary complex enhances the binding of the other protein, leading to a more stable ternary complex.[9][10] |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein.[2] | nM to µM | A key measure of the cellular potency of the PROTAC. |
| Dmax | The maximum percentage of protein degradation achieved.[2] | % | Indicates the efficacy of the PROTAC in degrading the target protein. |
Key Factors Influencing Ternary Complex Formation
The formation and stability of the ternary complex are influenced by a multitude of factors, each presenting opportunities for optimization in PROTAC design.
-
Cooperativity : This is a critical parameter that describes the synergy between the binding events of the PROTAC to the POI and the E3 ligase.[9] Positive cooperativity (α > 1) is generally desirable as it leads to a more stable ternary complex than would be predicted from the individual binary binding affinities.[8][10] This enhanced stability can overcome weak binary affinities and broaden the effective concentration range of the PROTAC.[11] Conversely, negative cooperativity (α < 1) results in a less stable ternary complex and can hinder degradation efficiency.[8]
-
The "Hook Effect" : A phenomenon often observed with bifunctional molecules like PROTACs, the hook effect describes the bell-shaped dose-response curve where the degradation efficiency decreases at high PROTAC concentrations.[11][12] This is attributed to the formation of unproductive binary complexes (PROTAC-POI and PROTAC-CRBN) that compete with the formation of the productive ternary complex.[11] Positive cooperativity can help mitigate the hook effect by favoring the formation of the ternary complex even at higher concentrations.[11][13]
-
Linker Composition and Length : The linker connecting the warhead and the E3 ligase ligand plays a crucial role in enabling the formation of a productive ternary complex.[6][13] An optimal linker must be long and flexible enough to allow the two proteins to come together in a favorable orientation for ubiquitination, but not so long that it leads to an entropic penalty.[13] The chemical composition of the linker can also influence the physicochemical properties of the PROTAC, such as solubility and cell permeability.
-
Protein-Protein Interactions : The formation of the ternary complex can be stabilized by de novo protein-protein interactions between the POI and the E3 ligase.[9] These interactions, which are induced by the PROTAC, can significantly contribute to the overall stability and cooperativity of the complex.
Experimental Protocols for Characterizing Ternary Complex Formation
A variety of biophysical and cellular assays are utilized to characterize the formation and stability of the ternary complex.
Biophysical Assays
These in vitro techniques provide quantitative data on the binding affinities and kinetics of the molecular interactions.
-
Surface Plasmon Resonance (SPR) : SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[11][14][15]
-
Methodology :
-
Immobilize one of the binding partners (e.g., the E3 ligase) onto a sensor chip.
-
Flow a solution containing the PROTAC over the sensor surface to measure the binary interaction.
-
To measure ternary complex formation, flow a solution containing a pre-incubated mixture of the PROTAC and the POI over the immobilized E3 ligase.
-
Alternatively, sequentially inject the PROTAC followed by the POI.
-
The binding events are detected as changes in the refractive index at the sensor surface, providing kinetic parameters such as association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.[1]
-
-
-
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[14][16]
-
Methodology :
-
Load a solution of one binding partner (e.g., the E3 ligase) into the sample cell of the calorimeter.
-
Titrate a solution of the PROTAC (or a pre-formed PROTAC-POI complex) into the sample cell from a syringe.
-
The heat absorbed or released upon binding is measured.
-
Analysis of the resulting thermogram yields the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[17]
-
-
-
Biolayer Interferometry (BLI) : BLI is another label-free optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.[14]
-
Methodology :
-
Immobilize one of the proteins (e.g., biotinylated E3 ligase) onto a streptavidin-coated biosensor tip.
-
Dip the biosensor into a solution containing the PROTAC to measure binary binding.
-
For ternary complex analysis, subsequently dip the biosensor into a solution containing the POI.
-
The change in the interference pattern upon binding is proportional to the number of bound molecules.
-
-
-
Förster Resonance Energy Transfer (FRET) : FRET-based assays measure the energy transfer between two fluorescent molecules (a donor and an acceptor) when they are in close proximity.[18]
-
Methodology :
-
Label the POI and the E3 ligase with a FRET donor and acceptor pair, respectively.
-
In the presence of a PROTAC that induces ternary complex formation, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.
-
The intensity of the FRET signal is proportional to the amount of ternary complex formed.
-
-
Cellular Assays
These assays confirm the formation of the ternary complex and assess the downstream degradation of the target protein in a cellular context.
-
NanoBRET™ Ternary Complex Assay : This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to monitor protein-protein interactions in living cells.[19][]
-
Methodology :
-
Express the target protein as a fusion with NanoLuc® luciferase (the BRET donor) and the E3 ligase (e.g., CRBN) as a fusion with HaloTag® (the BRET acceptor).
-
Treat the cells with the PROTAC and the HaloTag® ligand labeled with a fluorescent dye.
-
If a ternary complex forms, the donor and acceptor will be in close proximity, resulting in a BRET signal.
-
The BRET ratio can be measured over time to determine the kinetics of ternary complex formation and dissociation in a live-cell environment.[19]
-
-
-
Western Blotting : This is a standard biochemical technique used to detect and quantify the amount of a specific protein in a sample.
-
Methodology :
-
Treat cells with varying concentrations of the PROTAC for a specific period.
-
Lyse the cells and separate the proteins by size using gel electrophoresis.
-
Transfer the proteins to a membrane and probe with an antibody specific to the POI.
-
The amount of POI remaining can be quantified to determine the DC50 and Dmax of the PROTAC.
-
-
-
Co-immunoprecipitation (Co-IP) : Co-IP is used to study protein-protein interactions in cells.[21]
-
Methodology :
-
Treat cells with the PROTAC.
-
Lyse the cells and incubate the lysate with an antibody that specifically binds to the POI.
-
Use beads to pull down the antibody-POI complex.
-
Analyze the pulled-down proteins by Western blotting to see if the E3 ligase (CRBN) was co-precipitated with the POI, indicating the formation of the ternary complex.
-
-
Conclusion
The formation of a stable and productive ternary complex is the linchpin of targeted protein degradation by thalidomide-based PROTACs. A deep understanding of the principles governing this intricate molecular assembly, including cooperativity, the hook effect, and the role of the linker, is paramount for the rational design of effective degraders. The comprehensive suite of biophysical and cellular assays available allows for the detailed characterization of these interactions, providing invaluable data to guide medicinal chemistry efforts. As our knowledge of the structural and mechanistic nuances of ternary complex formation continues to expand, so too will our ability to develop novel and highly selective PROTACs to address a wide range of human diseases, including those previously considered "undruggable."[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 7. cellgs.com [cellgs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. [PDF] SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate | Semantic Scholar [semanticscholar.org]
- 16. Ternary complex formation - Profacgen [profacgen.com]
- 17. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 18. diva-portal.org [diva-portal.org]
- 19. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes: Conjugating Thalidomide-Piperazine-PEG3-COOH to a Protein of Interest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this technology. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component of many PROTACs is a ligand that recruits an E3 ubiquitin ligase. Thalidomide (B1683933) and its derivatives are widely utilized as ligands for the Cereblon (CRBN) E3 ligase.[1][2][3]
This document provides a detailed protocol for the covalent conjugation of Thalidomide-Piperazine-PEG3-COOH, a common building block for CRBN-recruiting PROTACs, to a protein of interest (POI). The terminal carboxylic acid on the PEG3 linker allows for its conjugation to primary amines (e.g., lysine (B10760008) residues) on the POI using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.[4][5][6] This method creates a stable amide bond, linking the thalidomide moiety to the target protein.
Principle of the Reaction
The conjugation process is a two-step reaction. First, the carboxyl group of this compound is activated by EDC in the presence of NHS to form a more stable NHS ester. This activation is most efficient in an acidic environment (pH 4.5-6.0). In the second step, the NHS ester reacts with primary amine groups on the protein of interest in a neutral to slightly basic buffer (pH 7.2-8.5) to form a stable amide linkage.[4]
Data Presentation
The following table summarizes the key quantitative parameters for the conjugation protocol. Note that these values are starting points and may require optimization for specific proteins of interest.
| Parameter | Value | Notes |
| Reagents | ||
| Protein of Interest (POI) Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency. |
| This compound | 20-50 fold molar excess over POI | A higher molar excess can drive the reaction to completion but may increase the risk of multiple conjugations per protein. |
| EDC | 10-fold molar excess over POI | A good starting point for efficient activation.[7] |
| NHS/Sulfo-NHS | 25-fold molar excess over POI | Stabilizes the activated intermediate.[7] |
| Reaction Conditions | ||
| Activation Reaction Time | 15-30 minutes | At room temperature. |
| Conjugation Reaction Time | 2-4 hours at room temperature or overnight at 4°C | Longer incubation times can increase conjugation efficiency. |
| Expected Outcomes | ||
| Drug-to-Antibody Ratio (DAR) | 2-4 | This is a typical target for antibody-drug conjugates to balance potency and pharmacokinetics.[8][9] |
| Conjugation Efficiency | 60-85% | This can be influenced by the number of accessible lysine residues on the POI and reaction conditions.[7] |
Experimental Protocols
Materials and Reagents
-
Protein of Interest (POI) with accessible primary amine groups
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification[10][11]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized water
Experimental Workflow Diagram
Caption: Experimental workflow for conjugating this compound to a protein.
Step-by-Step Protocol
1. Preparation of Reagents:
1.1. Prepare the Protein of Interest (POI) at a concentration of 1-5 mg/mL in Coupling Buffer (PBS, pH 7.2). If the protein solution contains primary amines (e.g., Tris buffer), exchange it into the Coupling Buffer using a desalting column or dialysis.
1.2. Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess.
1.3. Immediately before use, prepare solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). EDC is moisture-sensitive, so allow the reagent to equilibrate to room temperature before opening the vial.[4]
2. Activation of this compound:
2.1. In a microcentrifuge tube, add the desired volume of the this compound stock solution.
2.2. Add the freshly prepared EDC and NHS solutions to the thalidomide solution. A starting molar ratio of 1:10:25 (POI:EDC:NHS) is recommended.[7]
2.3. Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl group.
3. Conjugation to the Protein of Interest:
3.1. Add the activated thalidomide solution to the prepared POI solution.
3.2. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
4. Quenching the Reaction:
4.1. To stop the conjugation reaction, add the Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
4.2. Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.
5. Purification of the Conjugate:
5.1. Purify the thalidomide-protein conjugate from excess reagents and byproducts using a size exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS.[10]
5.2. Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm. The conjugate will elute in the earlier fractions, while the smaller, unconjugated molecules will elute later.
6. Characterization of the Conjugate:
6.1. Mass Spectrometry (MS): Use mass spectrometry to confirm the covalent attachment of the thalidomide derivative to the protein and to determine the distribution of drug-to-protein ratios.[1][12]
6.2. High-Performance Liquid Chromatography (HPLC): Reversed-phase or hydrophobic interaction chromatography can be used to determine the average drug-to-antibody ratio (DAR) and assess the purity of the conjugate.[8][][14] The average DAR can be calculated from the weighted peak areas of the different conjugated species.[8]
Signaling Pathway
Thalidomide and its derivatives exert their biological effects by binding to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[15] A well-known example is the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.[3]
Caption: Thalidomide-mediated protein degradation pathway.
References
- 1. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 2. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 9. agilent.com [agilent.com]
- 10. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 14. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
Application of Thalidomide-Piperazine-PEG3-COOH in Cell-Based Degradation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-Piperazine-PEG3-COOH is a synthetic E3 ligase ligand-linker conjugate designed for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule incorporates a thalidomide-based ligand that specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a piperazine (B1678402) moiety via a flexible three-unit polyethylene (B3416737) glycol (PEG3) linker, and terminating in a carboxylic acid group for conjugation to a target protein ligand.[1][2]
PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[3][4] This technology offers a powerful approach to target proteins that have been traditionally difficult to inhibit with conventional small molecules. The this compound conjugate serves as a crucial building block for the construction of CRBN-recruiting PROTACs, enabling the targeted degradation of a wide range of proteins involved in various diseases.
Mechanism of Action
A PROTAC synthesized using this compound operates through a catalytic mechanism. By binding simultaneously to both the target protein of interest (POI) and the CRBN E3 ligase, the PROTAC facilitates the formation of a ternary complex.[3] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The PROTAC is then released and can engage another target protein molecule, continuing the degradation cycle.
Quantitative Data for Thalidomide-Based PROTACs
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide representative data for thalidomide-based PROTACs targeting different proteins, illustrating the potency and efficiency that can be achieved. While the specific linker may vary slightly, the data is representative of PROTACs utilizing a thalidomide-based CRBN ligand and a PEG linker.
Table 1: Comparative Degradation Potency of BET-Targeting PROTACs [5]
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | < 1 | > 95 |
| VHL-based PROTAC | VHL Ligand | BRD4 | VCaP | 1.0 | Not specified |
This table highlights the high potency of a CRBN-based PROTAC in degrading BRD4.
Table 2: Degradation Performance of IDO1-Targeting PROTACs [6]
| PROTAC | E3 Ligase Ligand | Target Protein | DC50 | Dmax |
| PROTAC IDO1 Degrader-1 | Thalidomide-based | IDO1 | Not specified | Not specified |
| NU223612 | CRBN-recruiting | IDO1 | Not specified | Not specified |
This table compares two different CRBN-recruiting PROTACs targeting the immune checkpoint protein IDO1.
Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC synthesized from this compound.[3][4]
Materials and Reagents:
-
Cell line expressing the target protein
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for a specific time course (e.g., 4, 8, 16, 24 hours).
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
For mechanistic validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: NanoBRET™ Assay for CRBN Engagement
This protocol describes a live-cell assay to measure the engagement of CRBN by a PROTAC, which is a critical step for its activity.[7][8][9] This assay can also be adapted to assess the formation of the ternary complex.
Materials and Reagents:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-CRBN fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
CRBN NanoBRET™ Tracer
-
PROTAC compound
-
White, 96-well or 384-well assay plates
-
Nano-Glo® Live Cell Reagent
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Transfection:
-
Seed HEK293 cells in a suitable culture vessel.
-
Transfect the cells with the NanoLuc®-CRBN plasmid according to the manufacturer's instructions.
-
Incubate for 24 hours post-transfection.
-
-
Cell Seeding for Assay:
-
Trypsinize and resuspend the transfected cells in Opti-MEM™.
-
Seed the cells into the wells of a white assay plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC compound in Opti-MEM™.
-
Add the diluted PROTAC and the CRBN NanoBRET™ Tracer to the appropriate wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 2 hours).
-
-
Signal Detection:
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's protocol.
-
Add the reagent to each well.
-
Read the luminescence signal on a BRET-capable luminometer, measuring both the donor (NanoLuc®) and acceptor (Tracer) emissions.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer from CRBN.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for Western Blot analysis of PROTAC efficacy.
Caption: Logical relationships influencing PROTAC efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
Application Notes and Protocols for In Vitro Experiments Using Thalidomide-Piperazine-PEG3-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells by hijacking the body's natural protein disposal system.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1]
Thalidomide-Piperazine-PEG3-COOH is a versatile E3 ligase ligand-linker conjugate that incorporates a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase and a PEG3 linker with a terminal carboxylic acid.[3][4] The carboxylic acid group provides a convenient point of attachment for a ligand that binds to a specific protein of interest, enabling the synthesis of a complete PROTAC. This document provides detailed application notes and protocols for the in vitro characterization of PROTACs constructed using this compound.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs utilizing a thalidomide-based ligand harness the cellular ubiquitin-proteasome system (UPS). The thalidomide (B1683933) component of the PROTAC binds to CRBN, a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[5][6] Simultaneously, the other end of the PROTAC binds to the target protein. This brings the target protein into close proximity with the E3 ligase complex, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[7][8] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2][9]
Data Presentation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following table presents representative data for a BRD4-targeting PROTAC with a PEG linker and a thalidomide-based ligand. While not specific to the this compound linker, this data is illustrative of typical results obtained in such experiments.[1]
| Parameter | Western Blot | HiBiT Assay | Quantitative Proteomics (TMT) |
| DC50 | ~15 nM | ~10 nM | Not Directly Measured |
| Dmax | >90% | >95% | >90% |
| Time to Dmax | 18 hours | 12 hours | 24 hours |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize PROTACs synthesized using this compound.
Protocol 1: Protein Degradation Assay via Western Blot
This protocol is the primary method to quantify the degradation of the target protein.[10]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC synthesized with this compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 2: Kinetic Analysis of Protein Degradation using HiBiT Assay
This protocol provides a real-time, quantitative measurement of protein degradation kinetics in living cells.
Materials:
-
CRISPR/Cas9 engineered cell line with the HiBiT tag knocked into the gene of the protein of interest
-
LgBiT protein
-
Nano-Glo® Live Cell Reagent
-
PROTAC synthesized with this compound
-
Vehicle control (e.g., DMSO)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Plate the HiBiT-tagged cells in a white, opaque multi-well plate.
-
-
PROTAC Addition:
-
Add the PROTAC at various concentrations to the cells.
-
-
Luminescence Measurement:
-
Add the LgBiT protein and Nano-Glo® substrate to the wells.
-
Measure luminescence at desired time points using a plate reader.
-
-
Data Analysis:
-
Plot the luminescent signal over time for each PROTAC concentration.
-
Determine the rate of degradation (k_deg) and the maximum level of degradation (Dmax).
-
Protocol 3: Ternary Complex Formation Assay (Illustrative Example: Surface Plasmon Resonance - SPR)
This protocol assesses the formation of the ternary complex (POI-PROTAC-E3 ligase), which is a critical step in PROTAC-mediated degradation.
Materials:
-
Purified recombinant protein of interest (POI)
-
Purified recombinant CRBN E3 ligase complex
-
PROTAC synthesized with this compound
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization:
-
Immobilize the purified POI or CRBN onto the surface of an SPR sensor chip.
-
-
Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary interaction.
-
To measure ternary complex formation, inject a mixture of the PROTAC and the third component (either POI or CRBN, whichever is not immobilized) over the sensor surface.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) to assess the stability of the ternary complex.
-
Conclusion
The successful in vitro characterization of a PROTAC synthesized with this compound relies on a series of well-defined experiments. By following the protocols outlined in these application notes, researchers can effectively quantify target protein degradation, analyze the kinetics of this process, and gain insights into the underlying mechanism of ternary complex formation. This comprehensive approach is essential for the development and optimization of novel protein degraders for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Degradation of SHP2 using Thalidomide-Piperazine-PEG3-COOH
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This document provides detailed application notes and protocols for the use of Thalidomide-Piperazine-PEG3-COOH as a component of a Proteolysis Targeting Chimera (PROTAC) for the targeted degradation of the non-receptor protein tyrosine phosphatase, SHP2. SHP2 is a key signaling node and an attractive therapeutic target in various cancers.[1][2] PROTAC technology offers a novel therapeutic modality by hijacking the cell's ubiquitin-proteasome system to selectively eliminate target proteins.[3][4]
The PROTAC molecule is envisioned to be synthesized by conjugating a suitable SHP2 inhibitor to the carboxylic acid group of this compound. The thalidomide (B1683933) moiety of this conjugate will recruit the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CRL4-CRBN complex.[5][6] This leads to the formation of a ternary complex between SHP2, the PROTAC, and the E3 ligase, resulting in the ubiquitination and subsequent proteasomal degradation of SHP2.[3]
Mechanism of Action
The fundamental principle of the SHP2-targeting PROTAC utilizing a this compound linker is the chemically induced proximity between SHP2 and the CRBN E3 ligase. This ternary complex formation facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine (B10760008) residues on the surface of SHP2, marking it for degradation by the 26S proteasome.
Quantitative Data Summary
The following table summarizes the degradation potency of various reported Thalidomide-based SHP2 PROTACs in different cancer cell lines. While the specific performance of a PROTAC using the this compound linker will depend on the conjugated SHP2 inhibitor, this data provides a reference for expected efficacy.
| PROTAC Name | SHP2 Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SHP2-D26 | SHP099 derivative | KYSE520 | 6.0 | >95 | [7] |
| SHP2-D26 | SHP099 derivative | MV4;11 | 2.6 | >95 | [7] |
| ZB-S-29 | TNO155 analog | MV4;11 | 6.02 | Not Reported | [8][9] |
| SP4 | SHP099 | HeLa | Not Reported | Not Reported | [8] |
| R1-5C | RMC-4550 | MOLM-13 | Not Reported | Not Reported | [8] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Signaling Pathway
SHP2 is a critical component of the RAS-MAPK signaling pathway, which is frequently hyperactivated in cancer.[1] Upon receptor tyrosine kinase (RTK) activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of RAS and the downstream MAPK cascade (ERK). Degradation of SHP2 is expected to inhibit this pathway, leading to reduced cell proliferation and survival.
Experimental Protocols
The following are detailed protocols for key experiments to characterize a novel SHP2-degrading PROTAC synthesized using this compound.
Protocol 1: Western Blot for SHP2 Degradation
This protocol is designed to quantify the extent of SHP2 degradation in cultured cells following treatment with the PROTAC.
Materials:
-
Cancer cell line of interest (e.g., KYSE520, MV4;11)
-
Complete cell culture medium
-
SHP2-targeting PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SHP2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the SHP2 PROTAC and a vehicle control (DMSO) in complete medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Incubate for the desired time points (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-SHP2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the SHP2 band intensity to the corresponding loading control band intensity. Calculate the percentage of SHP2 degradation relative to the vehicle-treated control.
Protocol 2: Cell Viability Assay
This protocol measures the effect of SHP2 degradation on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates (clear for microscopy, white or black for luminescence/fluorescence assays)
-
SHP2-targeting PROTAC
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the SHP2 PROTAC in complete medium. Add the desired concentrations to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Viability Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
-
Data Analysis: Subtract the background signal (from wells with medium only). Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the cell viability against the PROTAC concentration and calculate the IC50 value.
Protocol 3: Immunoprecipitation and Ubiquitination Assay
This protocol is to confirm that the degradation of SHP2 is mediated by the ubiquitin-proteasome system.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SHP2-targeting PROTAC
-
DMSO (vehicle control)
-
MG132 (proteasome inhibitor)
-
Lysis buffer for immunoprecipitation (non-denaturing)
-
Anti-SHP2 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies: anti-ubiquitin, anti-SHP2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with the SHP2 PROTAC or vehicle control for a time point that shows significant degradation (e.g., 4-8 hours). In a separate well, co-treat with the PROTAC and MG132 for the same duration to block proteasomal degradation and allow ubiquitinated SHP2 to accumulate.
-
Cell Lysis: Lyse the cells using a non-denaturing immunoprecipitation buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-SHP2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and western blotting as described in Protocol 1.
-
Probe the membrane with an anti-ubiquitin antibody to detect poly-ubiquitinated SHP2. A high molecular weight smear should be visible in the lane corresponding to the PROTAC and MG132 co-treatment.
-
Strip and re-probe the membrane with an anti-SHP2 antibody to confirm the successful immunoprecipitation of SHP2.
-
Conclusion
This compound is a valuable building block for the synthesis of potent and specific SHP2-degrading PROTACs. The protocols outlined in this document provide a framework for the successful characterization of such molecules, from confirming target degradation to elucidating the mechanism of action and assessing the impact on cancer cell viability. Researchers and drug development professionals can utilize this information to advance the development of novel cancer therapeutics based on targeted protein degradation.
References
- 1. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard operating procedure for handling and preparing Thalidomide-Piperazine-PEG3-COOH solutions.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and preparation of Thalidomide-Piperazine-PEG3-COOH solutions for research purposes. This compound is a synthesized E3 ligase ligand-linker conjugate, incorporating the thalidomide-based cereblon (CRBN) ligand and a PEGylated linker, commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This particular reagent provides the E3 ligase-binding moiety (thalidomide) connected to a flexible PEG3 linker with a terminal carboxylic acid, ready for conjugation to a target protein ligand.
The thalidomide (B1683933) component of this molecule binds to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][2] This interaction is fundamental to its function in PROTAC-mediated protein degradation.
Safety Precautions
Warning: Thalidomide is a known human teratogen and can cause severe, life-threatening birth defects.[3][4] It may also damage fertility.[4] Handle this compound with extreme caution in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Engineering Controls: Handle the compound in a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water. Do not eat, drink, or smoke in the laboratory.
-
Disposal: Dispose of all waste materials contaminated with this compound in accordance with local, state, and federal regulations for hazardous chemical waste.
Physicochemical and Storage Data
Proper storage and handling are critical to maintain the integrity and activity of this compound.
| Property | Data |
| Molecular Formula | C₂₆H₃₄N₄O₉ |
| Molecular Weight | 546.57 g/mol [5] |
| CAS Number | 2797619-63-5[5] |
| Appearance | Oil or solid[5][6] |
| Purity | ≥98% |
| Storage Conditions | Stock Solutions: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to store under a nitrogen atmosphere.[2] Solid Form: Store at 2-8°C or -20°C, sealed from light and moisture.[5] |
| Solubility | DMSO: Soluble up to 125 mg/mL (228.70 mM).[2] Ultrasonic treatment may be needed. Use freshly opened, hygroscopic DMSO for best results.[2] Aqueous Buffers: Poorly soluble in aqueous solutions.[1] Requires co-solvents for in vivo or cell-based assay formulations. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be further diluted for various experimental applications.
Materials:
-
This compound
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate the vial containing solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.47 mg.
-
Add the appropriate volume of DMSO to the tube. For a 10 mM solution from 5.47 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.[2]
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Protocol for Preparing Working Solutions for In Vitro Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an appropriate cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.[7]
-
Add the diluted compound to the cells and incubate for the desired time period (e.g., 4, 8, 16, 24 hours).[7]
-
Following incubation, cells can be harvested and processed for downstream analysis, such as Western blotting to assess target protein degradation.[7]
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC that utilizes a thalidomide-based E3 ligase ligand.
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Workflow for Solution Preparation
The diagram below outlines the standard workflow for preparing stock and working solutions of this compound.
Caption: Workflow for preparing this compound solutions.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Thalidomide-Piperazine-PEG3-COOH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Thalidomide-Piperazine-PEG3-COOH.
Understanding the Molecule: A Multifaceted Compound
This compound is a complex synthetic molecule designed for specific research applications, likely in the field of targeted protein degradation (e.g., PROTACs). Its structure combines three key components, each influencing its overall physicochemical properties, particularly its aqueous solubility.
-
Thalidomide (B1683933): A derivative of glutamic acid, thalidomide is known for its poor aqueous solubility.[1][2][3]
-
Piperazine (B1678402): A six-membered ring with two nitrogen atoms, piperazine is generally water-soluble and is often incorporated into drug candidates to enhance their solubility and pharmacokinetic profiles.[4][5][6][7]
-
PEG3-COOH: A short polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid group. PEGylation is a well-established technique to increase the water solubility of hydrophobic molecules.[8][9][10][11][12] The carboxylic acid moiety offers a handle for pH-dependent solubility manipulation.[]
The combination of the hydrophobic thalidomide, the hydrophilic and basic piperazine, and the hydrophilic PEG-acid linker results in an amphiphilic molecule with ionizable groups. Its solubility will be highly dependent on the pH of the aqueous medium.
Quantitative Data Summary
For effective experimental design, it is crucial to understand the physicochemical properties of the individual components.
| Component | Property | Value | Reference |
| Thalidomide | Aqueous Solubility | ~50 µg/mL (<0.1 g/100 mL at 22°C) | [1][2] |
| pKa (acidic) | 10.70 - 11.59 | [2][3][14][15] | |
| Piperazine | Aqueous Solubility | Freely soluble in water | [5] |
| pKa1 (basic) | 5.33 - 5.35 | [4][5][16][17] | |
| pKa2 (basic) | 9.73 | [4][5][16][17] | |
| PEG3-COOH | Aqueous Solubility | Hydrophilic and water-soluble | [][18] |
| pKa (carboxylic acid) | ~4.5 - 4.8 (estimated) |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in neutral aqueous buffer (e.g., PBS pH 7.4)?
A1: The limited solubility at neutral pH is likely due to the hydrophobic nature of the thalidomide moiety and the fact that the carboxylic acid is deprotonated (negatively charged) while the piperazine may be partially protonated. This can lead to intermolecular interactions and aggregation. At neutral pH, the molecule might exist as a zwitterion, which can sometimes have lower solubility.
Q2: What is the first step I should take to improve the solubility of my compound?
A2: The most straightforward initial approach is to adjust the pH of your aqueous buffer. Given the presence of both acidic (carboxylic acid) and basic (piperazine) functional groups, the molecule's net charge and, consequently, its solubility are highly pH-dependent.
Q3: Should I make my solution acidic or basic to improve solubility?
A3: You can try both extremes.
-
Acidic pH (e.g., pH 2-4): At a pH below the pKa of the carboxylic acid (~4.5), the carboxyl group will be protonated (neutral), and both nitrogens of the piperazine will be protonated (positively charged). The overall positive charge should enhance solubility.
Q4: I need to perform a cell-based assay at physiological pH. How can I prepare my stock solution?
A4: A common strategy is to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay medium.[23] However, be mindful of the final DMSO concentration, as it can be toxic to cells. It is also possible that the compound precipitates upon dilution from DMSO into the aqueous buffer.
Q5: Can I use co-solvents to improve solubility?
A5: Yes, using a water-miscible organic co-solvent can be an effective strategy.[24][25][26][27] Common co-solvents for research applications include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 300 or 400 (PEG 300/400)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
It is important to test the compatibility of the co-solvent with your experimental system.[28][29]
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound's solubility limit in the final aqueous buffer is exceeded. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent in the final solution (if experimentally permissible). 3. Prepare the stock solution in a different organic solvent. 4. Use a formulation aid like cyclodextrin.[1][30] |
| Inconsistent results in biological assays. | Poor solubility leading to variable effective concentrations. | 1. Visually inspect for any precipitation in your assay wells. 2. Perform a solubility test in your final assay buffer to determine the solubility limit. 3. Consider using a solubilizing agent in your formulation. |
| Difficulty preparing a stock solution even in DMSO. | The compound may have poor solubility even in organic solvents, or the solid form is highly crystalline. | 1. Gently warm the solution and/or sonicate to aid dissolution. 2. Try a different organic solvent like DMF or N-Methyl-2-pyrrolidone (NMP). |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol provides a method to determine the solubility of this compound at different pH values.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate (B86180) buffer for pH 2-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-10).
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.
-
Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached (thermodynamic solubility).[31][32][33]
-
Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.
Protocol 2: Co-solvent Solubility Enhancement
This protocol outlines how to test the effect of co-solvents on solubility.
-
Co-solvent Mixtures: Prepare a series of solutions containing different percentages of a co-solvent (e.g., DMSO, ethanol) in an aqueous buffer (e.g., PBS pH 7.4). For example, 1%, 5%, 10%, and 20% DMSO in PBS.
-
Solubility Measurement: Following steps 2-5 from Protocol 1, determine the solubility of the compound in each co-solvent mixture.
Visualizations
Logical Workflow for Solubility Enhancement
Caption: A logical workflow for troubleshooting and enhancing the aqueous solubility of the target compound.
Signaling Pathway Context (Hypothetical)
The solubility of molecules like this compound is critical for their biological activity, such as in targeted protein degradation via the Ubiquitin-Proteasome System.
Caption: A simplified diagram showing the role of a solubilized bifunctional molecule in targeted protein degradation.
References
- 1. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thalidomide CAS#: 50-35-1 [m.chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylation - Wikipedia [en.wikipedia.org]
- 9. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 10. benchchem.com [benchchem.com]
- 11. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pegylation – in search of balance and enhanced bioavailability | Journal of Medical Science [horkruks.ump.edu.pl]
- 14. Human Metabolome Database: Showing metabocard for Thalidomide (HMDB0015175) [hmdb.ca]
- 15. 841-67-8 CAS MSDS ((-)-THALIDOMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. uregina.ca [uregina.ca]
- 17. webqc.org [webqc.org]
- 18. lumiprobe.com [lumiprobe.com]
- 19. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. AI-FutureSchool – Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. taylorfrancis.com [taylorfrancis.com]
- 26. Cosolvent - Wikipedia [en.wikipedia.org]
- 27. Co-solvency: Significance and symbolism [wisdomlib.org]
- 28. longdom.org [longdom.org]
- 29. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ijpsjournal.com [ijpsjournal.com]
- 31. enamine.net [enamine.net]
- 32. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Strategies for optimizing linker length in thalidomide-based PROTACs for improved efficacy.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing linker length in thalidomide-based Proteolysis Targeting Chimeras (PROTACs) to enhance efficacy.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, with a focus on linker-related challenges.
| Problem | Potential Linker-Related Cause | Troubleshooting Steps & Solutions |
| High binding affinity to target and CRBN, but no/weak protein degradation. | Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive ternary complex formation.[1][2] | 1. Synthesize a Linker Library: Create a series of PROTACs with varying linker lengths (e.g., PEG2, PEG3, PEG4, etc.) and compositions (e.g., alkyl vs. PEG) to empirically determine the optimal length.[3] 2. Assess Ternary Complex Formation: Use biophysical assays like NanoBRET to confirm if your PROTAC is inducing a stable ternary complex in live cells. A lack of signal suggests a geometric issue.[4][5] 3. Modify Linker Rigidity: Incorporate rigid moieties like piperazine (B1678402) or piperidine (B6355638) rings into the linker to constrain its conformation, which can help pre-organize the PROTAC for a productive ternary complex.[6][7] |
| Significant "hook effect" observed (degradation decreases at high concentrations). | Suboptimal Ternary Complex Stability: While inherent to the PROTAC mechanism, a severe hook effect can be exacerbated by a linker that doesn't optimally stabilize the productive ternary complex over binary complexes.[8][9] | 1. Perform a Wide Dose-Response: Conduct experiments over a broad concentration range to identify the optimal concentration for maximal degradation (Dmax) before the hook effect dominates.[10] 2. Re-evaluate Linker Length: The hook effect can be influenced by linker length; a different length might shift the equilibrium towards the formation of the ternary complex.[8] |
| Poor cell permeability and/or solubility. | Unfavorable Physicochemical Properties: The linker significantly contributes to the overall molecular weight, lipophilicity, and polar surface area of the PROTAC.[7][11] | 1. Modify Linker Composition: Incorporate polyethylene (B3416737) glycol (PEG) units to increase solubility. Conversely, using more lipophilic alkyl chains can sometimes improve permeability, but a balance must be struck.[1][7] 2. Introduce "Chameleon" Properties: Design linkers that can adopt a more compact, less polar conformation in the hydrophobic cell membrane and a more extended, polar conformation in the cytoplasm.[12] 3. Reduce Rotatable Bonds: Introducing some rigidity with cyclic structures can improve permeability by reducing the entropic penalty of membrane crossing.[6] |
| Observed off-target protein degradation. | Linker-Influenced Ternary Complex Geometry: The linker dictates the orientation of the recruited target relative to the E3 ligase, which can inadvertently lead to the ubiquitination of other proteins.[13] | 1. Alter Linker Attachment Point: Changing the point of connection on the thalidomide (B1683933) scaffold (e.g., from C4 to C5) can alter the geometry of the ternary complex and reduce off-target effects.[14] 2. Systematic Linker Modification: Varying the linker's length and composition can fine-tune the conformation of the ternary complex to favor on-target degradation.[15] 3. Consider a Different E3 Ligase: If off-target effects persist, redesigning the PROTAC to utilize a different E3 ligase, such as VHL, may be a viable strategy as they have different off-target profiles.[15] |
Frequently Asked Questions (FAQs)
Q1: What is the typical range for linker length in thalidomide-based PROTACs?
A1: There is no single optimal linker length, as it is highly dependent on the specific target protein and the desired geometry of the ternary complex.[3] However, most successful PROTACs utilize linkers ranging from 5 to 15 atoms in length.[3] Empirical testing of a series of PROTACs with varying linker lengths is crucial to identify the most potent degrader for a given system.[3][16]
Q2: What are the most common linker chemistries, and what are their pros and cons?
A2: The most prevalent linker motifs are polyethylene glycol (PEG) and alkyl chains.[1]
-
PEG Linkers:
-
Alkyl Chains:
-
Rigid Linkers (containing cyclic structures like piperazine/piperidine):
Q3: How does linker length affect ternary complex formation?
A3: The linker is critical for the formation of a stable and productive ternary complex.[2]
-
Too Short: A linker that is too short can cause steric clashes between the target protein and the E3 ligase, preventing the complex from forming.[2]
-
Too Long: A linker that is too long or overly flexible can result in an unstable ternary complex, leading to inefficient ubiquitination because the lysine (B10760008) residues on the target are not held in proximity to the E2 ubiquitin-conjugating enzyme.[2]
-
Optimal Length: The ideal linker length facilitates favorable protein-protein interactions between the target and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability and productivity of the ternary complex.[7]
Q4: My PROTAC synthesis is resulting in low yields and is difficult to purify. Could the linker be the issue?
A4: Yes, the linker can contribute to synthetic and purification challenges. PROTACs are often large, "greasy" molecules with high molecular weights.
-
Synthesis: For more efficient and modular synthesis, consider using "click chemistry" by incorporating azide (B81097) and alkyne functionalities into your linker and binding moieties.[1][10] This allows for a highly convergent and often higher-yielding synthetic route.
-
Purification: Due to their physicochemical properties, PROTACs can be challenging to purify. Standard flash chromatography on silica (B1680970) gel may not be sufficient. Techniques like reversed-phase HPLC are often necessary to achieve high purity.[3]
Data Presentation
Table 1: Impact of PEG Linker Length on Thalidomide-Based PROTAC Efficacy (Targeting BRD4)
| PROTAC Example | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observation |
| 1 | 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[16] |
| 2 | 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[16] |
| 3 | 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[16] |
| 4 | 3+ | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[16] |
Note: Data is a synthesis of findings from multiple research articles. DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation.
Table 2: Effect of Linker Composition on Physicochemical Properties
| PROTAC Example | Linker Type | Molecular Weight (Da) | cLogP | TPSA (Ų) | Permeability (PAMPA, 10⁻⁶ cm/s) |
| PROTAC X | Alkyl | ~850 | ~5.2 | ~180 | ~1.5 |
| PROTAC Y | PEG3 | ~950 | ~4.5 | ~220 | ~0.8 |
| PROTAC Z | PEG5 | ~1050 | ~3.8 | ~260 | ~0.4 |
Note: This table illustrates general trends in how linker composition can affect physicochemical properties, based on representative data.[3]
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[18][19]
Materials:
-
Cells expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle-only control for a predetermined time (e.g., 4-24 hours).[18]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.[18][19]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA assay.[18]
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[18]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[18][19]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[8][17]
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation in Live Cells
Objective: To quantitatively measure the PROTAC-induced proximity of a target protein and the CRBN E3 ligase in living cells.[4][20]
Materials:
-
HEK293T cells
-
Plasmids: NanoLuc®-Target Protein (donor) and HaloTag®-CRBN (acceptor)
-
Transfection reagent
-
White, 96-well assay plates
-
PROTAC compound
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET® 618 Ligand (acceptor)
-
Nano-Glo® Live Cell Substrate (donor)
-
Luminometer with 460nm and >610nm filters
Procedure:
-
Cell Seeding: Seed HEK293T cells in white assay plates to be 80-90% confluent on the day of the assay.[4]
-
Transfection: Co-transfect the cells with the NanoLuc®-Target Protein and HaloTag®-CRBN plasmids. A 1:10 ratio of donor to acceptor plasmid is a good starting point for optimization. Incubate for 24-48 hours.[4]
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. To distinguish ternary complex formation from degradation, you can pre-treat cells with a proteasome inhibitor (e.g., MG132). Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).[4]
-
Reagent Addition: Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™ according to the manufacturer's protocol. Add this reagent to each well.[4]
-
Signal Measurement: Incubate at room temperature for 10-15 minutes. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[4]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the log of the PROTAC concentration to determine the EC50 (concentration for 50% of maximal effect) and Bmax (maximal signal).[4]
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: A typical experimental workflow for linker length optimization.
Caption: Logical relationship between linker properties and PROTAC efficacy.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selvita.com [selvita.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revolutionizing Drug Targeting Strategies: Integrating Artificial Intelligence and Structure-Based Methods in PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
Troubleshooting low synthetic yields in the preparation of thalidomide-PROTAC conjugates.
Welcome to the Technical Support Center for the synthesis of Thalidomide-PROTAC (Proteolysis Targeting Chimera) conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common synthetic challenges and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of thalidomide-PROTAC conjugates, focusing on the causes of low yields and providing actionable solutions.
Q1: My overall synthetic yield for the thalidomide-PROTAC conjugate is very low. What are the most common causes?
A1: Low overall yield in multi-step PROTAC synthesis is a frequent challenge. The primary causes can be categorized into several areas:
-
Inefficient Coupling Reactions: The formation of amide or ether linkages between the thalidomide-linker and the target protein ligand is often the most critical and challenging step.
-
Linker Issues: The choice of linker, its length, and its chemical stability can significantly impact the reaction efficiency.
-
Side Reactions and Byproduct Formation: Competing reactions can consume starting materials and complicate purification.
-
Purification Losses: PROTAC molecules are often large and can be difficult to purify, leading to significant loss of material.
-
Starting Material Quality: The purity of the initial thalidomide (B1683933) analog, linker, and target ligand is crucial for a successful synthesis.
Q2: I'm observing a low yield in my amide coupling step to connect the thalidomide-linker to my target ligand. How can I improve this?
A2: Low yields in amide coupling reactions are common. Here are several troubleshooting strategies:
-
Choice of Coupling Reagents: The selection of the coupling reagent is critical. Reagents like HATU, HBTU, or COMU are often more efficient than older reagents like DCC or EDC, especially for sterically hindered substrates.
-
Reaction Conditions:
-
Base: The choice and amount of base can be critical. Non-nucleophilic bases like diisopropylethylamine (DIPEA) are commonly used. However, excessive base can lead to side reactions, including racemization of the thalidomide moiety.[1] It is recommended to use the stoichiometric minimum amount of base.[1]
-
Temperature: While heating can increase the reaction rate, it can also promote side reactions and racemization.[1] Try running the reaction at a lower temperature (0 °C or room temperature) for a longer period.[1]
-
Solvent: Anhydrous aprotic solvents like DMF or DMSO are typically used. Ensure the solvent is completely dry, as water can hydrolyze activated esters and reduce the reaction efficiency.
-
-
Activation Time: Allow sufficient time for the activation of the carboxylic acid with the coupling reagent before adding the amine component.
Q3: I suspect my thalidomide moiety is racemizing during the synthesis. How can I prevent this?
A3: Racemization of the chiral center on the glutarimide (B196013) ring of thalidomide is a known issue, particularly under basic conditions and at elevated temperatures.[1] The (S)-enantiomer is significantly more active in binding to Cereblon (CRBN) than the (R)-enantiomer.[2]
-
Mechanism of Racemization: The hydrogen atom on the chiral carbon is acidic and can be abstracted by a base to form a planar enolate intermediate, which can then be protonated from either side, leading to a racemic mixture.[1]
-
Prevention Strategies:
-
Minimize Base: Use the minimum necessary amount of a non-nucleophilic base like DIPEA.[1]
-
Control Temperature: Avoid high reaction temperatures. Perform the coupling reaction at room temperature or below if possible.[1]
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize exposure to racemization-promoting conditions.[1]
-
Alternative Coupling Reagents: Consider using coupling reagents that operate under milder conditions.
-
Q4: I am having difficulty purifying my final PROTAC conjugate, leading to significant product loss. What can I do?
A4: PROTACs are often large, somewhat greasy molecules, which can make them challenging to purify by standard column chromatography.
-
Purification Method: Reverse-phase High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purifying PROTACs.[3][4]
-
Column and Solvents: A C18 column is typically used with a gradient of acetonitrile (B52724) in water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[3][5]
-
Solid-Phase Synthesis: Consider using solid-phase organic synthesis (SPOS). In SPOS, one of the components (e.g., the thalidomide-linker) is attached to a solid support. Excess reagents and byproducts can be washed away, and the final product is cleaved from the resin in the last step, simplifying purification.[2][6][7][8][9]
Q5: I am seeing a significant byproduct in my reaction when using DMF as a solvent. What is it and how can I avoid it?
A5: When using N,N-dimethylformamide (DMF) as a solvent, especially at elevated temperatures in the presence of an amine, a common byproduct is the N-formylated amine. DMF can decompose to generate dimethylamine, which can also react as a nucleophile.[10]
-
Solution: Consider replacing DMF with a more stable polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), especially for reactions requiring heat.[10]
Data Presentation
The following tables summarize quantitative data related to the synthesis of thalidomide-PROTAC conjugates.
Table 1: Reaction Parameters for Amide Bond Formation
| Parameter | Value | Reference |
| Scale | 50 mg of Carboxylic Acid Ligand | [11] |
| Reaction Time | 8 hours | [11] |
| Reaction Temperature | Room Temperature | [11] |
| Purification Method | Flash Column Chromatography | [11] |
| Yield | 75% | [11] |
Table 2: Yields and Purity for Solid-Phase Synthesis of Thalidomide Analogs
| Step | Reagent/Condition | Time (h) | Temperature | Yield (%) | Purity (%) | Reference |
| Resin Loading | Phthalic anhydride (B1165640), TEA, DMAP, DMF | 18 | Room Temp. | - | - | [6] |
| Amide Coupling | α-aminoglutarimide, DIC, HOBt, DMF | 18 | Room Temp. | - | - | [6] |
| Cleavage & Cyclization | 5% TFA in toluene (B28343) | 4-12 | Reflux | 40.3 - 98.1 | 92.3 - 98.9 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of thalidomide-PROTAC conjugates.
Protocol 1: Synthesis of a Thalidomide-Linker Intermediate via Amide Coupling
This protocol describes the coupling of an amino-functionalized thalidomide with a linker containing a carboxylic acid.
-
Materials:
-
4-aminothalidomide
-
Carboxylic acid-functionalized linker
-
Coupling reagent (e.g., HATU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the carboxylic acid linker (1.0 eq) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add 4-aminothalidomide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Solid-Phase Synthesis of Thalidomide
This protocol outlines the synthesis of the thalidomide core on a solid support.[6][7]
-
Materials:
-
Hydroxymethyl polystyrene resin
-
Phthalic anhydride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
DMF, DCM, Methanol
-
α-aminoglutarimide hydrochloride
-
Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
5% Trifluoroacetic acid (TFA) in toluene
-
-
Procedure:
-
Resin Loading: Swell the hydroxymethyl polystyrene resin in DMF. Add a solution of phthalic anhydride (3 eq), TEA (3 eq), and DMAP (0.1 eq) in DMF and agitate for 18 hours. Wash the resin sequentially with DMF, DCM, and methanol, then dry.
-
Amide Coupling: Swell the resin from step 1 in DMF. In a separate flask, activate α-aminoglutarimide hydrochloride (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF. Add the activated amine solution to the resin and agitate for 18 hours. Wash the resin as in step 1 and dry.
-
Cleavage and Cyclization: Suspend the dried resin from step 2 in a solution of 5% TFA in toluene and reflux for 4-12 hours. Filter the resin and collect the filtrate. Evaporate the solvent to yield the crude thalidomide.
-
Protocol 3: Purification of the Final PROTAC Conjugate by HPLC
This protocol describes a general method for the purification of a thalidomide-PROTAC conjugate.[3][4][5]
-
Instrumentation and Reagents:
-
Preparative or semi-preparative HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Lyophilizer
-
-
Procedure:
-
Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or acetonitrile/water).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Elute the product using a gradient of Mobile Phase B into Mobile Phase A.
-
Monitor the elution profile with the UV detector at an appropriate wavelength.
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the aqueous solution to obtain the final product as a solid.
-
Visualizations
Diagram 1: General Workflow for Thalidomide-PROTAC Synthesis
Caption: A generalized workflow for the synthesis, purification, and analysis of thalidomide-PROTAC conjugates.
Diagram 2: Troubleshooting Logic for Low Synthetic Yields
Caption: A logical diagram illustrating the troubleshooting process for low synthetic yields in PROTAC synthesis.
Diagram 3: PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome system.
References
- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) [agris.fao.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 11. benchchem.com [benchchem.com]
Addressing and improving the stability of Thalidomide-Piperazine-PEG3-COOH in experimental buffers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-Piperazine-PEG3-COOH. The focus is on addressing and improving the stability of this molecule in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in experimental buffers?
A1: The stability of this compound, a PROTAC molecule, is primarily influenced by three key factors:
-
pH of the buffer: The thalidomide (B1683933) moiety is susceptible to hydrolysis, particularly under neutral to basic conditions. The four amide bonds in the thalidomide structure are prone to non-enzymatic hydrolysis.[1][2]
-
Temperature: Higher temperatures accelerate the rate of hydrolytic degradation of the thalidomide component.[3]
-
Buffer Composition: While less documented for this specific molecule, buffer components can potentially interact with the compound. The piperazine (B1678402) ring's protonation state, which influences solubility and potentially stability, is affected by the surrounding chemical environment.[4][5]
Q2: What are the known degradation pathways for the components of this molecule?
A2: The degradation of this compound can be anticipated by considering the stability of its individual components:
-
Thalidomide: The primary degradation pathway is non-enzymatic hydrolysis of the amide bonds in both the glutarimide (B196013) and phthalimide (B116566) rings.[1][2] This results in the formation of various inactive metabolites.[2]
-
Piperazine-PEG Linker: The ether linkages within the PEG chain are generally stable to hydrolysis. The piperazine ring is also relatively stable, though its basicity can be influenced by adjacent chemical groups, which in turn can affect the molecule's overall properties.[4][5][6] While less common, oxidation of the piperazine ring can occur under harsh conditions.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, stock solutions of this compound should be stored under the following conditions:
-
Short-term storage (up to 1 month): -20°C.
-
Long-term storage (up to 6 months): -80°C, preferably under a nitrogen atmosphere.[7]
It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[7]
Troubleshooting Guide: Stability-Related Issues
This guide addresses common problems encountered during experiments that may be related to the instability of this compound.
Issue 1: Inconsistent or lower-than-expected activity in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Degradation in Buffer | 1. Prepare fresh working solutions: Avoid using old or repeatedly freeze-thawed solutions. 2. Optimize buffer pH: If experimentally feasible, use a slightly acidic buffer (pH 6.0-6.5) to slow down thalidomide hydrolysis. 3. Minimize incubation time at 37°C: Reduce the duration of experiments at physiological temperatures where degradation is faster. |
| Precipitation/Aggregation | 1. Assess solubility: Visually inspect solutions for any precipitate. 2. Use co-solvents: For stock solutions, ensure the compound is fully dissolved in a suitable solvent like DMSO before further dilution.[8] 3. Consider formulation strategies: For in vivo studies, formulations with agents like PEG300 and Tween-80 can improve solubility.[7] |
Issue 2: Poor reproducibility of experimental results.
| Possible Cause | Troubleshooting Steps |
| Variable Compound Stability | 1. Standardize solution preparation: Use a consistent protocol for preparing and handling the compound for all experiments. 2. Control temperature and incubation times: Ensure all experimental replicates are subjected to the same conditions. |
| Inaccurate Concentration | 1. Verify stock solution concentration: If possible, re-confirm the concentration of your stock solution, as degradation can lower the effective concentration over time. |
Quantitative Data
Table 1: Half-life of Thalidomide and its Analogs in Phosphate Buffer
| Compound | pH | Temperature (°C) | Half-life (hours) |
| Thalidomide | 7.4 | 37 | 5 - 12 |
| Thalidomide Analogue (EM 12) | 7.4 | 37 | ~12 |
(Data extrapolated from studies on thalidomide and its close analogs)
Table 2: Influence of pH on Piperazine Protonation
| pH | Percentage of Protonated Piperazine (in a representative PROTAC linker) |
| 5.5 | > 90% |
| 7.5 | ~45% |
| 8.5 | < 10% |
(Data illustrates the pH-dependent nature of the piperazine moiety, which can impact solubility and interactions)[5]
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of this compound in Experimental Buffers
Objective: To determine the degradation rate of the compound in a specific buffer over time.
Materials:
-
This compound
-
Experimental buffer (e.g., PBS, pH 7.4)
-
DMSO (for stock solution)
-
Acetonitrile (B52724) (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Incubation: Dilute the stock solution into the pre-warmed (e.g., 37°C) experimental buffer to a final concentration of 10 µM.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to an equal volume of cold acetonitrile to precipitate proteins and stop further degradation.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the concentration of the remaining compound against time to determine the degradation kinetics and calculate the half-life (t½).
Protocol 2: Analysis of Degradation Products by LC-MS/MS
Objective: To identify potential degradation products of this compound.
Procedure:
-
Follow the incubation and quenching steps from Protocol 1.
-
LC-MS/MS Method Development: Develop an LC-MS/MS method that can separate the parent compound from potential degradation products. This may involve using a gradient elution on a C18 column.
-
Mass Spectrometry Analysis: Acquire full scan MS and tandem MS (MS/MS) data.
-
Data Analysis: Compare the chromatograms and mass spectra of samples from different time points. Look for new peaks that appear or increase in intensity over time. Use the mass-to-charge ratio (m/z) and fragmentation patterns to propose the structures of the degradation products.
Visualizations
Signaling Pathway
References
- 1. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Identifying and minimizing off-target effects of thalidomide-based PROTACs.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing the off-target effects of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs arise from the recruitment of unintended proteins, known as "neosubstrates," to the Cereblon (CRBN) E3 ligase by the thalidomide (B1683933) moiety. This leads to the subsequent ubiquitination and degradation of these off-target proteins. The most well-documented neosubstrates are zinc finger transcription factors, including Ikaros (IKZF1) and Aiolos (IKZF3), as well as other proteins like GSPT1 and SALL4.[1] Degradation of these proteins can result in unintended biological outcomes, such as immunomodulatory effects and potential toxicities.
Q2: How do off-target effects of the thalidomide moiety differ from off-targets of the target protein binder?
A2: Off-target effects in PROTACs can originate from two components:
-
E3 Ligase Ligand (Thalidomide Moiety): As described above, the thalidomide component can recruit its own set of neosubstrates for degradation, independent of the PROTAC's intended target. These are often transcription factors and other zinc finger proteins.
-
Target Protein Binder (Warhead): The ligand designed to bind your protein of interest (POI) may also have affinity for other proteins with similar binding domains. This can lead to the degradation of proteins other than your intended target.
It is crucial to characterize both types of off-target effects to fully understand the selectivity profile of your PROTAC.
Q3: What is the "hook effect" and how can it influence off-target degradation?
A3: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency of the target protein decreases at high PROTAC concentrations. This occurs because the PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase) required for degradation. These non-productive binary complexes may still be capable of recruiting and degrading low-affinity off-target proteins, potentially exacerbating off-target effects at high concentrations.
Q4: What are the primary strategies for minimizing the off-target effects of thalidomide-based PROTACs?
A4: The main strategies focus on chemical modifications to the thalidomide scaffold to reduce its affinity for neosubstrates while maintaining its ability to recruit CRBN for on-target degradation. Key approaches include:
-
Modification at the C5 position of the phthalimide (B116566) ring: Introducing substituents at this position can sterically hinder the binding of zinc finger neosubstrates to the CRBN-PROTAC complex.[2]
-
Linker Optimization: The length, composition, and attachment point of the linker can influence the geometry of the ternary complex, which can be optimized to favor on-target degradation over off-target interactions.
-
Utilizing Alternative E3 Ligases: If modifying the thalidomide-based PROTAC is not successful, redesigning the PROTAC to recruit a different E3 ligase, such as VHL, which has a distinct off-target profile, can be an effective strategy.
Troubleshooting Guide
Problem 1: My proteomics data shows significant degradation of known off-targets like IKZF1 and IKZF3.
-
Possible Cause: The thalidomide or pomalidomide (B1683931) moiety in your PROTAC is effectively recruiting these neosubstrates to CRBN.
-
Solution:
-
Titrate Your PROTAC: Determine the DC50 (concentration for 50% degradation) for your on-target protein and use concentrations at or near this value in your experiments. Avoid using excessively high concentrations that could lead to the hook effect and increased off-target degradation.[3]
-
Chemically Modify the CRBN Ligand: Synthesize analogs of your PROTAC with modifications at the C5 position of the phthalimide ring to sterically block the binding of neosubstrates.
-
Consider an Alternative E3 Ligase: If modifications are not feasible or effective, designing a new PROTAC that utilizes a different E3 ligase, such as VHL, is a viable alternative.
-
Problem 2: My modified PROTAC shows reduced on-target degradation.
-
Possible Cause: The chemical modifications made to reduce off-target effects have also negatively impacted the formation of the on-target ternary complex.
-
Solution:
-
Assess Ternary Complex Formation: Use a biophysical assay like the NanoBRET™ Ternary Complex Assay to compare the formation of the on-target ternary complex with your original and modified PROTACs. A weaker signal with the modified PROTAC suggests impaired complex formation.[4][5]
-
Systematic Linker Modification: If on-target ternary complex formation is weakened, explore different linker lengths and attachment points on your modified CRBN ligand to restore the optimal geometry for on-target degradation.
-
Quantitative Data Summary
The following table presents representative data on the degradation potency (DC50) and maximal degradation (Dmax) for a Bruton's tyrosine kinase (BTK)-targeting PROTAC, highlighting the degradation of both the intended target and known off-target neosubstrates of the thalidomide moiety.
| Protein Target | PROTAC (PS-RC-1) | DC50 (nM) | Dmax (%) |
| On-Target | BTK | >1000 | <20 |
| Off-Target | IKZF1 | 802 | ~60 |
| Off-Target | IKZF3 | 44 | >80 |
| Off-Target | GSPT1 | No Degradation | N/A |
This data is adapted from a study by Gabizon et al. (2022) and illustrates how a thalidomide-based PROTAC can have varying degradation efficiencies for on-target and off-target proteins.[1]
Key Experimental Protocols
Western Blotting for Protein Degradation
This protocol is for determining the degradation of a target protein in response to PROTAC treatment.[6][7]
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or DMSO as a vehicle control. A typical concentration range is 1 nM to 10 µM.
-
Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentration of all samples.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect with a chemiluminescent substrate and image the blot.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Mass Spectrometry-Based Proteomics for Off-Target Identification
This protocol provides a general workflow for an unbiased, global assessment of changes in the proteome following PROTAC treatment.[8]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the PROTAC at various concentrations and time points. Include a vehicle control (DMSO).
-
Harvest cells and wash with ice-cold PBS.
-
-
Protein Extraction and Digestion:
-
Lyse cells in a urea-based lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0) with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from different treatment conditions with isobaric tags according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples.
-
Separate the peptides using liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Use specialized software to identify proteins and quantify the changes in their abundance following PROTAC treatment.
-
Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.
-
NanoBRET™ Ternary Complex Assay in Live Cells
This assay allows for the detection and characterization of ternary complex formation in a physiological cellular environment.[5][9][10]
-
Cell Transfection:
-
Co-transfect cells with expression vectors for a NanoLuc®-fusion of the target protein and a HaloTag®-fusion of the E3 ligase component (e.g., CRBN).
-
-
Ligand Labeling:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.
-
-
PROTAC Treatment:
-
Add a serial dilution of the PROTAC to the cells.
-
-
Substrate Addition and Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.
-
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for assessing PROTAC off-target effects.
Caption: Troubleshooting logic for minimizing off-target effects.
References
- 1. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Degrader [proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
Best practices for the storage and long-term stability of Thalidomide-Piperazine-PEG3-COOH.
Welcome to the technical support center for Thalidomide-Piperazine-PEG3-COOH. This guide provides best practices for storage, handling, and ensuring the long-term stability of this compound. It also includes troubleshooting advice and answers to frequently asked questions to support your research and development activities.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound, helping you to identify and resolve potential problems related to its stability.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity in assays. | Compound degradation due to improper storage or handling. | 1. Verify storage conditions (see storage recommendations below).2. Prepare fresh stock solutions from solid compound.3. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes.[1]4. Confirm the integrity of the compound using analytical methods like HPLC or LC-MS. |
| Precipitation observed in stock solution or upon dilution in aqueous buffer. | Poor solubility or compound aggregation. | 1. If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[1]2. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the aqueous buffer.3. For in vivo experiments, consider using formulation vehicles such as PEG300, Tween-80, and saline, or SBE-β-CD in saline to improve solubility.[1] |
| Inconsistent results between experiments. | Variability in compound integrity or concentration. | 1. Always use freshly prepared working solutions for each experiment.[1]2. Ensure accurate and consistent preparation of stock and working solutions.3. Perform regular quality control checks on the compound, especially for long-term studies. |
| Change in the physical appearance of the solid compound (e.g., color, texture). | Potential degradation or contamination. | 1. Do not use the compound if its physical appearance has changed.2. Contact the supplier for a replacement and provide details of the observed changes.3. Review storage conditions to ensure they meet the recommended guidelines. |
Frequently Asked Questions (FAQs)
Storage and Stability
Q1: What are the recommended storage conditions for solid this compound?
There are conflicting recommendations from various suppliers. For long-term storage of the solid compound, some suppliers recommend 2-8°C, while others suggest -20°C. It is advisable to follow the storage temperature provided on the product's certificate of analysis.
Q2: How should I store stock solutions of this compound?
For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To ensure stability, it is best to store stock solutions under a nitrogen atmosphere.[1] It is also crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]
| Storage Temperature | Duration | Special Conditions |
| -80°C | 6 months | Stored under nitrogen[1] |
| -20°C | 1 month | Stored under nitrogen[1] |
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in DMSO at a concentration of 100 mg/mL.
Q4: What are the potential degradation pathways for this molecule?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, PROTACs and similar molecules can be susceptible to hydrolysis, particularly at the thalidomide (B1683933) core under physiological conditions. The ether linkages in the PEG chain and the amide bonds are also potential sites for chemical and metabolic degradation.
Q5: How can I assess the stability of my this compound sample?
The stability of the compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be used to determine the purity of the compound and to detect the presence of any degradation products.
Handling and Usage
Q1: What are the best practices for handling this compound?
As with most research compounds, it is important to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.
Q2: How should I prepare working solutions for my experiments?
It is recommended to prepare fresh working solutions for each experiment from a stock solution. For in vivo studies, working solutions should be prepared on the same day of use.[1]
Q3: Are there any known incompatibilities with this compound?
The compound may be incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents, as these can promote degradation.
Experimental Protocols
Protocol 1: Assessment of Compound Stability by LC-MS
This protocol outlines a general method for assessing the stability of this compound in a given buffer or matrix over time.
Materials:
-
This compound
-
DMSO (or another suitable organic solvent)
-
Buffer of interest (e.g., PBS, cell culture media)
-
Acetonitrile (B52724) with an internal standard (e.g., a stable, structurally similar molecule)
-
LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable organic solvent like DMSO.
-
Incubation: Dilute the stock solution into the buffer of interest to the final desired concentration. Incubate the solution at the desired temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the degradation by adding the aliquot to a tube containing cold acetonitrile with an internal standard. This will also precipitate any proteins.
-
Sample Preparation: Vortex the samples and centrifuge to pellet any precipitate. Transfer the supernatant to a new vial for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples to quantify the remaining amount of the parent compound at each time point relative to the internal standard.
-
Data Analysis: Plot the percentage of the remaining compound against time to determine its stability in the tested condition.
Visualizations
Caption: A logical workflow for troubleshooting experimental issues related to compound stability.
Caption: A diagram illustrating potential degradation pathways for the molecule.
References
Validation & Comparative
The Impact of Linker Chemistry on PROTAC Performance: A Comparative Guide to Hydrophilic vs. Alkyl-Based Linkers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules function by recruiting a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. The linker component, which connects the POI-binding and E3-binding ligands, is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex.[1]
This guide provides an objective comparison of PROTACs featuring hydrophilic linkers, exemplified by the popular Thalidomide-Piperazine-PEG3-COOH scaffold, against those with more traditional hydrophobic alkyl-based linkers. By examining key performance metrics and the underlying experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed for rational PROTAC design.
Core Mechanism of PROTAC Action
PROTACs operate by hijacking the cell's own ubiquitin-proteasome system. The process involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin chains to the target protein, marking it for destruction by the 26S proteasome.
Comparative Analysis of Linker Properties
The choice between a hydrophilic polyethylene (B3416737) glycol (PEG)-based linker and a hydrophobic alkyl linker profoundly impacts a PROTAC's physicochemical and pharmacokinetic properties. PEG linkers enhance aqueous solubility, a common challenge for large PROTAC molecules, while alkyl linkers often improve passive diffusion across the lipid cell membrane.[2][3]
Quantitative Performance Data
To illustrate the performance differences imparted by linker choice, this guide uses the well-characterized BRD4-degrading PROTACs, MZ1 and dBET1 , as representative examples. MZ1 utilizes a VHL ligand connected via a hydrophilic PEG-ether linker, while dBET1 employs a CRBN (thalidomide-based) ligand with a different linker structure. Although they recruit different E3 ligases, their comparison is informative for understanding how linker chemistry influences degradation and permeability.[4]
Table 1: Degradation Performance Comparison (BRD4 Protein)
| PROTAC | E3 Ligase Recruited | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
|---|---|---|---|---|---|---|
| MZ1 | VHL | Hydrophilic (PEG-ether) | ~8 | >90% | HeLa | [4] |
| dBET1 | CRBN | Hydrophilic | ~25 | >90% | HeLa | [4] |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are estimations from comparative studies and can vary based on cell line and experimental conditions.[4]
Table 2: Physicochemical and Permeability Properties
| PROTAC | Linker Type | Calculated LogP | TPSA (Ų) | Permeability (Pₑ, 10⁻⁶ cm/s) | Assay | Reference |
|---|---|---|---|---|---|---|
| MZ1 | Hydrophilic (PEG-ether) | 3.5 | 215 | 0.6 | PAMPA | [5] |
| Alkyl-Linked PROTAC (General) | Hydrophobic (Alkyl) | Generally Higher | Generally Lower | Generally >1.0 | PAMPA | [5] |
Note: TPSA stands for Topological Polar Surface Area. Higher Pₑ values indicate better passive permeability.
Experimental Protocols
Accurate evaluation of PROTAC performance relies on robust and standardized experimental methods. Below are detailed protocols for the key assays used to generate the data cited in this guide.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This method quantifies the reduction in target protein levels following PROTAC treatment, allowing for the determination of DC₅₀ and Dₘₐₓ values.[6][7]
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[6]
-
Prepare serial dilutions of the PROTAC in complete culture medium.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[6]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[6]
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[7]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[7]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.[6]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
-
Immunoblotting and Analysis:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-Tubulin) overnight at 4°C.
-
Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detect the signal using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine DC₅₀ and Dₘₐₓ.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This high-throughput, cell-free assay measures a compound's ability to passively diffuse across an artificial lipid membrane, providing a reliable estimate of its passive cell permeability.[8][9][10]
-
Preparation of Plates:
-
Use a 96-well microtiter filter plate (Donor plate) and a low-binding 96-well acceptor plate.
-
Coat each well of the donor plate's filter membrane with a lipid solution (e.g., 5 µL of 1-2% lecithin (B1663433) in dodecane) and allow the solvent to evaporate. This forms the artificial membrane.
-
-
Compound Preparation and Incubation:
-
Prepare the PROTAC solution in a buffer (e.g., PBS at pH 7.4) in the donor plate wells.
-
Fill the acceptor plate wells with the same buffer, which may contain a "sink" agent to improve solubility.
-
Place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for a set period (e.g., 5 to 16 hours) at room temperature with gentle shaking.[10]
-
-
Quantification and Calculation:
-
After incubation, separate the plates.
-
Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
The apparent permeability coefficient (Pₑ) is calculated using the following formula: Pₑ = [ -ln(1 - Cₐ(t) / Cₑquilibrium) ] * (Vₐ * Vd) / ( (Vₐ + Vd) * A * t ) Where:
-
Cₐ(t) is the compound concentration in the acceptor well at time t.
-
Cₑquilibrium is the theoretical equilibrium concentration.
-
Vₐ and Vd are the volumes of the acceptor and donor wells.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
-
Conclusion
The linker is a multifaceted component critical to PROTAC success. Hydrophilic PEG-based linkers, such as those derived from the this compound scaffold, are instrumental in overcoming the solubility challenges often associated with large PROTAC molecules. In contrast, hydrophobic alkyl-based linkers can be strategically employed to enhance passive cell permeability, which is crucial for reaching intracellular targets.[2]
The data on exemplary degraders like MZ1 and dBET1 highlight that potent degradation can be achieved with various linker types. However, the optimization of drug-like properties, particularly the balance between solubility and permeability, is paramount. There is no single "best" linker; the optimal choice is highly dependent on the specific properties of the target-binding and E3-binding ligands and the desired therapeutic profile. A systematic evaluation using the robust protocols detailed in this guide is essential for identifying the ideal linker chemistry to advance a PROTAC candidate through the drug development pipeline.
References
- 1. precisepeg.com [precisepeg.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Permeability Assay - Profacgen [profacgen.com]
- 10. PAMPA | Evotec [evotec.com]
A comparative analysis of Cereblon (CRBN) versus Von Hippel-Lindau (VHL) E3 ligase ligands for PROTACs.
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The choice of E3 ubiquitin ligase to be recruited by the PROTAC is a critical design parameter that profoundly influences its efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparative analysis of the two most predominantly utilized E3 ligases, Cereblon (CRBN) and Von Hippel-Lindau (VHL), to aid researchers in making informed decisions for their drug discovery programs.
At a Glance: CRBN vs. VHL Ligands
| Feature | Cereblon (CRBN) Ligands | Von Hippel-Lindau (VHL) Ligands |
| Exemplary Ligands | Thalidomide, Lenalidomide, Pomalidomide | VH032, VH298 |
| Binding Site | Binds to a surface pocket on CRBN.[] | Binds to a well-defined, deep pocket recognizing a hydroxyproline (B1673980) motif.[] |
| Physicochemical Properties | Generally smaller, more "drug-like" with lower molecular weight and polar surface area.[][2] | Typically larger with higher molecular weight and polar surface area.[][2] |
| Ternary Complex Kinetics | Often form complexes with faster turnover rates, potentially beneficial for rapidly dividing cells.[] | Tend to form more stable, long-lived ternary complexes, which may be advantageous for stable target proteins.[] |
| Cellular Localization | Primarily nuclear, but can shuttle to the cytoplasm.[] | Predominantly cytosolic.[] |
| Expression Profile | Ubiquitously expressed, with high levels in hematopoietic cells.[] | Widely expressed, but can be downregulated in hypoxic conditions, such as in some solid tumors.[] |
| Selectivity & Off-Targets | Ligands (IMiDs) can have inherent off-target effects on neosubstrates (e.g., zinc-finger transcription factors).[] | Generally considered more selective due to the specific nature of the binding pocket.[] |
Quantitative Performance Data
The following tables summarize the performance of CRBN- and VHL-based PROTACs against various protein targets. It is crucial to note that a direct head-to-head comparison of PROTACs with identical target binders and linkers is limited in published literature. The presented data is collated from various studies and should be interpreted with consideration for the different molecular scaffolds and experimental conditions.
Table 1: Performance of FLT3 Degraders
| E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| CRBN | "Potent" FLT3 Degrader | Not specified | >90% | MOLM-14 |
| VHL | "Potent" FLT3 Degrader | Low nM | Significant | MV4-11 |
Data is qualitative where specific numerical values were not provided in the source.[3]
Table 2: Performance of KRAS G12D Degraders
| E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| CRBN | KRAS Degrader (CRBN) | 0.03 µM | Not specified | NCI-H358 |
| VHL | KRAS Degrader (VHL) | 0.1 µM | Not specified | NCI-H358 |
Current research suggests VHL-recruiting PROTACs are generally more efficient at degrading KRAS mutants.[4]
Table 3: Performance of BRD4 Degraders
| E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line | Binding Affinity (Kd) to E3 Ligase |
| CRBN | dBET1 | ~20-50 nM (2-8h) | ~100% | HiBiT-tagged BRD4 cell line | Pomalidomide: 157 nM |
| VHL | MZ1 | ~20-50 nM (2-8h), ~30 pM (24h) | ~100% | HiBiT-tagged BRD4 cell line | VH032: 185 nM |
| VHL | PROTAC 139 | 3.3 nM | 97% | PC3 | VL285 Analog: 29 nM - 171 nM |
Signaling Pathways and Mechanisms
The fundamental mechanism of action for both CRBN and VHL-based PROTACs involves the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflows and Protocols
A systematic comparison of CRBN and VHL-based PROTACs requires a standardized experimental workflow.
Caption: A typical experimental workflow for comparing PROTAC efficacy.
Detailed Experimental Protocols
Western Blotting for Target Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cancer cell line expressing the target protein (e.g., MV4-11 for FLT3)
-
CRBN and VHL-based PROTACs
-
DMSO (vehicle control)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.[6] Treat cells with varying concentrations of the PROTACs or DMSO for a specified time (e.g., 2, 4, 8, 24 hours).[6]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.[6] Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[7] Incubate on ice for 30 minutes with occasional vortexing.[6][7]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[7] Collect the supernatant and determine the protein concentration using a BCA assay.[7]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer to a final 1X concentration and boil at 95°C for 5-10 minutes.[6][7] Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6][7]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[7] Incubate the membrane with the primary antibody (e.g., anti-target protein and anti-GAPDH) overnight at 4°C.[6][7] Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6][7]
-
Detection and Analysis: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[6][7] Quantify the band intensities using densitometry software (e.g., ImageJ).[7] Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
Cell Viability (MTT) Assay
Objective: To assess the anti-proliferative effect of target protein degradation.
Materials:
-
96-well plates
-
Cancer cell line
-
PROTACs
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and incubate overnight.[8]
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTACs for a defined period (e.g., 72 hours).[8] Include a vehicle control.
-
MTT Incubation: Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Read the absorbance at 570 nm using a plate reader.[9]
-
Data Analysis: Subtract the background absorbance. Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.[8]
AlphaLISA for Ternary Complex Formation
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Recombinant tagged POI (e.g., GST-tagged)
-
Recombinant tagged E3 ligase complex (e.g., FLAG-tagged CRBN/DDB1 or VHL/ElonginB/ElonginC)
-
PROTACs
-
AlphaLISA anti-tag Donor and Acceptor beads (e.g., Anti-GST Donor and Anti-FLAG Acceptor)
-
AlphaLISA assay buffer
-
384-well microplates
-
Alpha-enabled microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTACs in AlphaLISA assay buffer. Prepare solutions of the tagged POI and E3 ligase complex at desired concentrations (e.g., 1-10 nM).[11][12]
-
Assay Reaction: In a 384-well plate, add the POI, E3 ligase complex, and PROTAC dilutions. Incubate to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA Donor and Acceptor beads to the wells. Incubate in the dark according to the manufacturer's protocol (typically 30-60 minutes).
-
Signal Detection: Read the plate on an Alpha-enabled microplate reader.
-
Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration. A characteristic "hook effect" (a bell-shaped curve) is expected, where at high concentrations, the PROTAC forms binary complexes with the POI and E3 ligase, reducing the ternary complex formation and the signal.[12][13] The peak of the curve indicates the optimal concentration for ternary complex formation.
Conclusion
The choice between CRBN and VHL as the E3 ligase for a PROTAC is a critical decision that depends on multiple factors including the target protein's characteristics, the desired pharmacokinetic profile, and the cellular context. CRBN ligands are generally smaller and more drug-like, with a rapid catalytic rate, but may present challenges with off-target effects.[] VHL ligands, while larger, offer high selectivity due to a more defined binding pocket and can form more stable ternary complexes.[] The available data, although not always from direct head-to-head comparisons, suggests that highly potent degraders can be developed using either E3 ligase.[3] A thorough evaluation using standardized biochemical and cellular assays, as outlined in this guide, is essential for selecting the optimal E3 ligase and advancing a successful targeted protein degradation program.
References
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. SLAS2024 [slas2024.eventscribe.net]
- 13. tandfonline.com [tandfonline.com]
Validating PROTAC-Mediated Protein Degradation: A Comparative Guide to Western Blot Analysis and its Alternatives
In the rapidly evolving field of targeted protein degradation, accurately quantifying the degradation of a target protein is paramount. Proteolysis-targeting chimeras (PROTACs) are novel therapeutic modalities that induce the degradation of specific proteins, and their efficacy is primarily evaluated by measuring the reduction in the levels of the target protein.[1][2] Western blotting has traditionally been the gold-standard for this purpose.[1][3] This guide provides a detailed comparison of Western blot analysis with alternative methods for validating PROTAC-mediated protein degradation, complete with experimental protocols and data presentation to aid researchers in selecting the most appropriate technique for their needs.
The Central Role of Western Blot in PROTAC Validation
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[4] For PROTAC experiments, it allows for the direct visualization and quantification of the target protein's degradation upon treatment with a PROTAC molecule.[1] Key parameters determined from Western blot analysis in PROTAC studies include the DC50 (the concentration of a PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[1]
Mechanism of PROTAC-Mediated Protein Degradation
Caption: A diagram illustrating the mechanism of PROTAC-mediated protein degradation.
A Comparative Analysis of Validation Methods
While Western blotting is a robust and widely accessible technique, several alternative methods have emerged, each with its own set of advantages and disadvantages. The choice of method often depends on the specific experimental needs, such as throughput, sensitivity, and the availability of reagents.
| Feature | Traditional Western Blot | Capillary Western Blot (e.g., Jess) | HiBiT-Based Luminescence Assay | Mass Spectrometry (Proteomics) |
| Principle | SDS-PAGE, antibody-based detection on a membrane. | Automated capillary electrophoresis and immunodetection.[3] | Luminescence from a split nano-luciferase system where the target protein is tagged.[3][5] | Identification and quantification of proteins and their post-translational modifications.[4][5] |
| Throughput | Low | High | High | Low to Medium |
| Hands-on Time | High | Low | Low | High |
| Quantitative | Semi-quantitative to quantitative | Fully quantitative | Highly quantitative | Highly quantitative and unbiased |
| Sensitivity | Moderate | High | High | Very High |
| Antibody Dependency | High | High | None (requires tagged protein) | None |
| Sample Requirement | High | Low | Low | High |
| Cost per Sample | Low | Moderate | Moderate | High |
| Key Advantage | Widely available, established protocols. | High throughput, reproducibility, and automation.[6] | Real-time measurements in live cells, no antibody needed.[3][5] | Unbiased, global proteome analysis, detects off-target effects.[5] |
| Key Disadvantage | Labor-intensive, semi-quantitative, potential for variability.[3] | Requires specialized instrumentation. | Requires genetic modification of the target protein.[5] | Complex data analysis, expensive instrumentation.[4] |
Detailed Experimental Protocol: Western Blot Analysis for PROTAC Experiments
This protocol outlines the key steps for validating PROTAC-induced protein degradation using traditional Western blotting.
Experimental Workflow for Western Blot Analysis
Caption: A flowchart of the Western blot experimental workflow for PROTAC validation.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1][2]
-
Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.[1][2]
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][2]
-
Wash the membrane again with TBST.[2]
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[1][2]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[2][4]
-
Normalize the intensity of the target protein band to the corresponding loading control band.[1][2]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[1] From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[1]
-
Conclusion
The validation of protein degradation is a critical step in the development of PROTACs. While traditional Western blotting remains a valuable and accessible tool, researchers should consider the throughput, quantitative needs, and resources available when selecting a validation method.[3][5] Newer technologies like capillary Western blotting and HiBiT-based assays offer significant advantages in terms of speed, throughput, and quantitation, making them well-suited for large-scale screening and lead optimization studies.[3] For in-depth mechanistic studies and unbiased profiling of off-target effects, mass spectrometry-based proteomics is the most powerful approach.[4][5] By understanding the strengths and limitations of each technique, researchers can design a robust validation strategy to confidently advance their PROTAC discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selvita.com [selvita.com]
- 4. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
Determining PROTAC Potency: A Comparative Guide to DC50 and Dmax Value Determination
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. Quantifying the efficacy of a novel PROTAC molecule is paramount in the drug discovery pipeline. The two most critical parameters for this assessment are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). This guide provides a comprehensive comparison of methodologies to determine these values, complete with detailed experimental protocols and supporting data presented for easy comparison.
Understanding DC50 and Dmax
Before delving into the experimental methodologies, it is crucial to understand what DC50 and Dmax represent.
-
DC50 (Half-Maximal Degradation Concentration): This value represents the concentration of a PROTAC required to induce 50% of the maximum possible degradation of the target protein. A lower DC50 value indicates a more potent PROTAC.
-
Dmax (Maximum Degradation): This value represents the maximum percentage of the target protein that can be degraded by the PROTAC. It reflects the efficacy of the PROTAC-induced degradation.[1]
These two parameters provide a quantitative measure of a PROTAC's potency and efficacy, enabling rank-ordering of different molecules and guiding lead optimization efforts.
The PROTAC Mechanism of Action: A Ternary Complex is Key
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[2][3][4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the cell's natural protein disposal system, the 26S proteasome.[2][4][5] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[4]
References
What are the appropriate negative controls for a targeted protein degradation experiment?
A comprehensive comparison of essential negative controls to ensure the validity and robustness of your targeted protein degradation experiments.
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Technologies like proteolysis-targeting chimeras (PROTACs) and molecular glues achieve this by hijacking the cell's natural ubiquitin-proteasome system. As researchers delve deeper into this powerful approach, the use of appropriate negative controls is paramount to validate experimental findings, ensuring that the observed protein degradation is a direct result of the intended mechanism and not due to off-target effects or other confounding factors.
This guide provides a detailed comparison of the most critical negative controls for TPD experiments, complete with experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in designing robust and reliable studies.
Understanding the Mechanism of Action
Before delving into the negative controls, it's crucial to understand the fundamental mechanism of TPD, particularly for PROTACs. A PROTAC is a heterobifunctional molecule with three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Verifying the Handshake: A Comparative Guide to In Vitro Ternary Complex Validation Assays
For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation (TPD), confirming the formation of a stable ternary complex—comprising the target protein, the degrader molecule (like a PROTAC or molecular glue), and an E3 ubiquitin ligase—is a critical checkpoint. This guide provides an objective comparison of key in vitro validation assays, complete with experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate methods for your research.
The successful degradation of a target protein via the ubiquitin-proteasome system is contingent upon the formation of a productive ternary complex.[1] This complex brings the target protein in close proximity to the E3 ligase, facilitating the transfer of ubiquitin and marking the target for degradation.[2][3] Therefore, robust in vitro assays that can quantitatively and qualitatively assess the formation of this complex are indispensable tools in the development of novel protein degraders.
This guide will delve into the principles, protocols, and data outputs of four widely used in vitro assays: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).
Comparative Analysis of In Vitro Validation Assays
The choice of assay for validating ternary complex formation depends on several factors, including the specific research question, the availability of reagents and instrumentation, and the desired throughput. The following table summarizes the key characteristics of the four highlighted assays.
| Assay | Principle | Key Parameters Measured | Throughput | Labeling Required? |
| Surface Plasmon Resonance (SPR) | Mass-based detection of binding to a sensor surface. | Binding Affinity (K D ), Association Rate (k on ), Dissociation Rate (k off ), Cooperativity (α) | Medium | No (Label-free) |
| Isothermal Titration Calorimetry (ITC) | Measurement of heat changes upon binding. | Binding Affinity (K D ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS), Cooperativity (α) | Low | No (Label-free) |
| Time-Resolved FRET (TR-FRET) | Proximity-based energy transfer between a donor and an acceptor fluorophore. | Proximity, Binding Affinity (K D ), Ternary Complex Formation (EC 50 ) | High | Yes |
| AlphaLISA | Proximity-based generation of a chemiluminescent signal. | Proximity, Binding Affinity (K D ), Ternary Complex Formation (EC 50 ) | High | Yes |
Quantitative Data Comparison
A crucial metric in evaluating the efficacy of a protein degrader is its ability to induce a stable and cooperative ternary complex. The cooperativity factor (α) is a quantitative measure of the synergy between the target protein and the E3 ligase in the presence of the degrader. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein partner enhances the affinity for the other.[4]
The following table presents a hypothetical comparison of two PROTACs, PROTAC A and PROTAC B, targeting the same protein of interest (POI) and E3 ligase, evaluated by SPR and ITC.
| PROTAC | Assay | Binary K D (PROTAC to POI) | Binary K D (PROTAC to E3 Ligase) | Ternary K D (PROTAC in presence of POI and E3 Ligase) | Cooperativity (α) |
| PROTAC A | SPR | 50 nM | 100 nM | 10 nM | 5 |
| ITC | 60 nM | 110 nM | 12 nM | 5 | |
| PROTAC B | SPR | 70 nM | 90 nM | 50 nM | 1.4 |
| ITC | 80 nM | 100 nM | 55 nM | 1.45 |
In this example, PROTAC A demonstrates significantly higher positive cooperativity than PROTAC B, suggesting it is more efficient at forming a stable ternary complex. Such quantitative data is vital for structure-activity relationship (SAR) studies and the optimization of degrader candidates.
Experimental Protocols and Workflows
Detailed methodologies are essential for the reproducibility and interpretation of experimental results. Below are generalized protocols for the four discussed assays, followed by visual representations of their workflows.
Surface Plasmon Resonance (SPR) Protocol
SPR is a powerful label-free technique that provides real-time kinetic data on molecular interactions.[5]
Experimental Protocol:
-
Immobilization: Covalently immobilize one of the binding partners (typically the E3 ligase or the target protein) onto the sensor chip surface.[6]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding kinetics (k on , k off ) and affinity (K D ).[5]
-
Regenerate the sensor surface between injections.
-
-
Ternary Complex Analysis:
-
Data Analysis: Fit the sensorgram data to appropriate binding models to calculate kinetic and affinity constants. The cooperativity factor (α) can be calculated as the ratio of the binary K D to the ternary K D .[7]
Isothermal Titration Calorimetry (ITC) Protocol
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the target protein, E3 ligase, and PROTAC in the same buffer to minimize heats of dilution.[9]
-
Binary Titrations:
-
Titrate the PROTAC into a solution of the target protein to determine the binary binding affinity and thermodynamics.
-
In a separate experiment, titrate the PROTAC into a solution of the E3 ligase.
-
-
Ternary Titration:
-
Titrate the target protein into a solution containing a pre-formed complex of the E3 ligase and the PROTAC.
-
Alternatively, titrate the PROTAC into a solution containing both the target protein and the E3 ligase.
-
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). Cooperativity is determined by comparing the binding affinities from binary and ternary titrations.[10]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Protocol
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by the formation of the ternary complex.[11]
Experimental Protocol:
-
Reagent Preparation: Label the target protein and the E3 ligase with a compatible TR-FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) pair, respectively.[12]
-
Assay Setup: In a microplate, add the labeled target protein, labeled E3 ligase, and a serial dilution of the PROTAC.[13]
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.[11]
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the PROTAC concentration to determine the EC 50 for ternary complex formation.
AlphaLISA Protocol
AlphaLISA is another proximity-based assay that relies on the generation of a chemiluminescent signal when donor and acceptor beads are brought close together by the ternary complex.[14]
Experimental Protocol:
-
Reagent Preparation: Use tagged proteins (e.g., His-tagged target protein and GST-tagged E3 ligase) and corresponding anti-tag AlphaLISA donor and acceptor beads.[14]
-
Assay Setup: In a microplate, add the tagged target protein, tagged E3 ligase, and a serial dilution of the PROTAC.[15]
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA donor and acceptor beads and incubate in the dark.[16]
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration to determine the EC 50 for ternary complex formation.
PROTAC-Mediated Protein Degradation Pathway
The ultimate goal of forming a ternary complex is to trigger the degradation of the target protein. The following diagram illustrates the key steps in this signaling pathway.
Conclusion
The in vitro validation of ternary complex formation is a cornerstone of modern drug discovery in the field of targeted protein degradation. Each of the assays discussed—SPR, ITC, TR-FRET, and AlphaLISA—offers a unique set of advantages and provides complementary information.[17] While biophysical, label-free methods like SPR and ITC deliver detailed kinetic and thermodynamic data, proximity-based assays such as TR-FRET and AlphaLISA offer higher throughput for screening large compound libraries.[18][19] A multi-assay approach, leveraging the strengths of each technique, will ultimately provide the most comprehensive understanding of a degrader's mechanism of action and pave the way for the rational design of more effective therapeutics.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. o2hdiscovery.co [o2hdiscovery.co]
- 6. aragen.com [aragen.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 10. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dcreport.org [dcreport.org]
- 12. Figure 4: [Principles of TR-FRET. A: Schematic...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SLAS2024 [slas2024.eventscribe.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. benchchem.com [benchchem.com]
- 17. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 18. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 19. tandfonline.com [tandfonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
